molecular formula C11H17Cl3N2O2S B1207556 Clodantoin CAS No. 5588-20-5

Clodantoin

Katalognummer: B1207556
CAS-Nummer: 5588-20-5
Molekulargewicht: 347.7 g/mol
InChI-Schlüssel: VOGJJBHRUDVEFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Clodantoin is an imidazolidine-2,4-dione.
Chlordantoin is a topical imidazole antifugal agent with activity against Candida albicans.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-heptan-3-yl-3-(trichloromethylsulfanyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H17Cl3N2O2S/c1-3-5-6-7(4-2)8-9(17)16(10(18)15-8)19-11(12,13)14/h7-8H,3-6H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGJJBHRUDVEFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C1C(=O)N(C(=O)N1)SC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40863575
Record name Chlordantoin
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Molecular Weight

347.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5588-20-5
Record name Chlordantoin
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Record name Chlordantoin [USAN]
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Record name Clodantoin
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Foundational & Exploratory

The Enigmatic Antifungal: Unraveling the Mechanism of Action of Clodantoin Against Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Despite its documented clinical use in treating infections caused by Candida albicans, the precise molecular mechanism of action of the antifungal agent Clodantoin (also known as chlordantoin) remains largely uncharacterized in contemporary scientific literature. A comprehensive review of available research reveals a significant gap in the understanding of how this hydantoin derivative exerts its inhibitory effects on the opportunistic fungal pathogen. This technical guide synthesizes the limited available information and provides a framework for future research by contextualizing this compound within the broader landscape of known antifungal mechanisms.

Potential Fungal Targets and Putative Mechanisms of Action

Given the fundamental biological processes necessary for fungal survival and proliferation, several key cellular components and pathways represent plausible targets for any effective antifungal agent. The following sections outline these potential targets and speculate on how a compound like this compound might disrupt them.

Disruption of the Fungal Cell Wall

The fungal cell wall is a dynamic and essential structure, absent in human cells, making it an ideal target for antifungal therapy. It is primarily composed of glucans, chitin, and mannoproteins, which provide structural integrity and protection.

Putative Mechanism: this compound could potentially interfere with the synthesis of key cell wall components. This could occur through the inhibition of enzymes crucial for the production of β-(1,3)-glucan or chitin, the primary structural polysaccharides. Disruption of the cell wall would lead to osmotic instability and cell lysis.

Experimental Approaches to Investigate Cell Wall Disruption:

  • Sorbitol Protection Assay: This assay determines if an antifungal agent's activity is mitigated by an osmotic stabilizer like sorbitol. If this compound targets the cell wall, its fungicidal effect would be reduced in the presence of sorbitol.

  • Chitin and Glucan Quantification: Measuring the levels of chitin and glucan in C. albicans cells treated with this compound, using techniques like fluorimetry with specific dyes (e.g., Calcofluor White for chitin), can indicate interference with cell wall synthesis.

  • Transmission Electron Microscopy (TEM): Ultrastructural analysis of this compound-treated C. albicans cells can reveal morphological changes in the cell wall, such as altered thickness or integrity.

Compromising the Fungal Cell Membrane

The fungal cell membrane, rich in the unique sterol ergosterol, is another critical target for antifungal drugs. The integrity of this membrane is vital for maintaining cellular homeostasis and regulating the passage of substances.

Putative Mechanism: this compound might disrupt the fungal cell membrane through one of two primary mechanisms:

  • Inhibition of Ergosterol Biosynthesis: Similar to azole antifungals, this compound could inhibit key enzymes in the ergosterol biosynthesis pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates. This would alter membrane fluidity and the function of membrane-bound proteins.

  • Direct Membrane Permeabilization: Alternatively, this compound could directly interact with membrane components, leading to the formation of pores or channels. This would cause leakage of essential intracellular contents, such as ions and small molecules, ultimately leading to cell death.

Experimental Approaches to Investigate Cell Membrane Disruption:

  • Ergosterol Quantification: The total ergosterol content in this compound-treated C. albicans can be measured spectrophotometrically or by using high-performance liquid chromatography (HPLC).

  • Membrane Permeability Assays: The uptake of fluorescent dyes like propidium iodide, which can only enter cells with compromised membranes, can be quantified using flow cytometry or fluorescence microscopy.

  • Leakage Assays: Measuring the leakage of intracellular components, such as potassium ions or ATP, into the extracellular medium can indicate membrane damage.

Visualizing Potential Mechanisms

To conceptualize the potential, yet unconfirmed, mechanisms of this compound, the following diagrams illustrate hypothetical pathways and experimental workflows.

G Hypothetical Signaling Pathway for Cell Wall Disruption This compound This compound Enzyme_Inhibition Inhibition of Cell Wall Synthases (e.g., Glucan Synthase, Chitin Synthase) This compound->Enzyme_Inhibition Cell_Wall_Synthesis Disrupted Synthesis of β-Glucan and Chitin Enzyme_Inhibition->Cell_Wall_Synthesis Cell_Wall_Defects Cell Wall Defects Cell_Wall_Synthesis->Cell_Wall_Defects Osmotic_Stress Increased Susceptibility to Osmotic Stress Cell_Wall_Defects->Osmotic_Stress Cell_Lysis Cell Lysis and Death Osmotic_Stress->Cell_Lysis

Caption: Hypothetical pathway of this compound-induced cell wall disruption.

G Hypothetical Experimental Workflow for Membrane Permeabilization cluster_treatment Treatment cluster_assays Assays cluster_results Results Interpretation Candida_Culture Candida albicans Culture Clodantoin_Treatment Incubate with this compound Candida_Culture->Clodantoin_Treatment PI_Staining Propidium Iodide Staining Clodantoin_Treatment->PI_Staining K_Leakage Potassium Leakage Assay Clodantoin_Treatment->K_Leakage ATP_Measurement Extracellular ATP Measurement Clodantoin_Treatment->ATP_Measurement Flow_Cytometry Flow Cytometry Analysis PI_Staining->Flow_Cytometry Increased_Fluorescence Increased PI Fluorescence Flow_Cytometry->Increased_Fluorescence Increased_K Increased Extracellular K+ K_Leakage->Increased_K Increased_ATP Increased Extracellular ATP ATP_Measurement->Increased_ATP Membrane_Damage Conclusion: Membrane Permeabilization Increased_Fluorescence->Membrane_Damage Increased_K->Membrane_Damage Increased_ATP->Membrane_Damage

Caption: Workflow for assessing this compound's effect on membrane integrity.

Conclusion and Future Directions

The therapeutic application of this compound against Candida albicans infections is historically acknowledged, yet the scientific community lacks a detailed understanding of its antifungal mechanism. The absence of modern research on this topic presents a significant opportunity for investigation. Future studies should systematically evaluate the impact of this compound on the primary fungal targets: the cell wall and cell membrane. A multi-faceted approach employing the biochemical, microscopic, and molecular techniques outlined above would be invaluable in elucidating the precise mechanism of action. Uncovering how this compound works could not only rationalize its historical use but also potentially inform the development of novel antifungal agents in an era of increasing drug resistance. Researchers in mycology and drug development are encouraged to revisit this compound and fill this critical knowledge gap.

What is the chemical structure of Clodantoin?

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and plausible synthesis of Clodantoin. It is intended for researchers, scientists, and drug development professionals interested in this antifungal agent.

Chemical Structure and Properties

This compound, also known as Chlordantoin, is a synthetic heterocyclic organic compound belonging to the hydantoin class. Its chemical identity is well-established.

Chemical Identifiers and Structure:

  • IUPAC Name: 5-heptan-3-yl-3-(trichloromethylsulfanyl)imidazolidine-2,4-dione[1]

  • CAS Number: 5588-20-5[1]

  • Molecular Formula: C₁₁H₁₇Cl₃N₂O₂S[1]

  • Canonical SMILES: CCCCC(CC)C1C(=O)N(C(=O)N1)SC(Cl)(Cl)Cl[1]

The chemical structure of this compound is characterized by a central imidazolidine-2,4-dione (hydantoin) ring. A heptan-3-yl group is attached at the 5-position, and a trichloromethylsulfanyl group is linked to the nitrogen at the 3-position.

Physicochemical and Computed Properties:

A summary of the available quantitative data for this compound is presented in the table below. It should be noted that some of these values are predicted or estimated due to a lack of extensive experimental data in the public domain.

PropertyValueSource
Molecular Weight 347.69 g/mol [1]
Appearance Solid Powder, Light yellow to yellow[2]
Density (estimate) 1.39 g/cm³[1]
Solubility Soluble in DMSO[1][2]
pKa (predicted) 6.46 ± 0.70
XLogP3-AA (predicted) 4.7[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 6[1]
Topological Polar Surface Area 74.7 Ų[1]

Spectroscopic Data:

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be proposed based on general methods for the synthesis of N-substituted hydantoins. The synthesis would likely involve a multi-step process.

Proposed Synthetic Pathway:

A logical approach to the synthesis of this compound would begin with the formation of the 5-(heptan-3-yl)hydantoin intermediate, followed by the introduction of the trichloromethylsulfanyl group.

G cluster_0 Step 1: Synthesis of 5-(heptan-3-yl)hydantoin cluster_1 Step 2: Addition of Trichloromethylsulfanyl Group 3-Heptanone 3-Heptanone Intermediate_Hydantoin 5-(heptan-3-yl)hydantoin 3-Heptanone->Intermediate_Hydantoin Bucherer-Bergs Reaction HCN_NH42CO3 HCN, (NH4)2CO3 HCN_NH42CO3->Intermediate_Hydantoin This compound This compound Intermediate_Hydantoin->this compound Trichloromethanesulfenyl_chloride ClS-CCl3 Trichloromethanesulfenyl_chloride->this compound N-sulfenylation Base Base (e.g., NaOH) Base->this compound G This compound This compound Fungal_Cell Fungal Cell This compound->Fungal_Cell Key_Enzyme Key Enzyme (e.g., Lanosterol 14-alpha-demethylase) This compound->Key_Enzyme Inhibition Ergosterol_Biosynthesis_Pathway Ergosterol Biosynthesis Pathway Fungal_Cell->Ergosterol_Biosynthesis_Pathway Ergosterol_Biosynthesis_Pathway->Key_Enzyme Ergosterol_Depletion Ergosterol Depletion Key_Enzyme->Ergosterol_Depletion Leads to Altered_Membrane Altered Membrane Permeability and Fluidity Ergosterol_Depletion->Altered_Membrane Cell_Lysis Fungal Cell Lysis Altered_Membrane->Cell_Lysis

References

Clodantoin: An In-Depth Technical Guide for Topical Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clodantoin, a synthetic heterocyclic compound belonging to the imidazolidine-2,4-dione class, has been identified as a topical antifungal agent with activity against various fungal pathogens, notably Candida albicans. As a member of the broader imidazole class of antifungals, its mechanism of action is predicated on the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, physicochemical properties, and standardized experimental protocols for its evaluation. Due to the limited availability of specific quantitative data and detailed experimental methodologies for this compound in publicly accessible literature, this guide incorporates illustrative data and well-established protocols for topical antifungal agents to provide a robust framework for researchers.

Introduction

Topical fungal infections, caused by dermatophytes and yeasts, represent a significant global health concern, affecting millions of individuals annually. The imidazole class of antifungal agents has been a cornerstone of topical therapy for several decades, valued for their broad-spectrum activity and favorable safety profile. This compound (5-(1-ethylpentyl)-3-((trichloromethyl)thio)imidazolidine-2,4-dione) is a lesser-known member of this class that has shown promise in the treatment of cutaneous and mucosal candidiasis. This document aims to consolidate the available information on this compound and provide a technical framework for its further investigation and development as a topical antifungal agent.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of this compound, consistent with other imidazole antifungals, is the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the structural integrity and function of the fungal cell membrane.

By inhibiting lanosterol 14α-demethylase, this compound disrupts the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol in the fungal cell membrane and a concurrent accumulation of toxic methylated sterol precursors. The altered sterol composition increases membrane permeability and fluidity, disrupting the function of membrane-bound enzymes and ultimately leading to the inhibition of fungal growth and replication.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action cluster_outcome Cellular Consequences Squalene Squalene Squalene epoxidase Squalene epoxidase Squalene->Squalene epoxidase Lanosterol Lanosterol Squalene epoxidase->Lanosterol Lanosterol 14α-demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol 14α-demethylase 14-demethylated sterols 14-demethylated sterols Lanosterol 14α-demethylase->14-demethylated sterols Ergosterol_Depletion Ergosterol Depletion Toxic_Sterol_Accumulation Toxic Sterol Accumulation ... ... 14-demethylated sterols->... Ergosterol Ergosterol ...->Ergosterol This compound This compound (Imidazole Antifungal) This compound->Lanosterol 14α-demethylase Inhibits Membrane_Disruption Increased Membrane Permeability & Fluidity Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation->Membrane_Disruption Fungal_Growth_Inhibition Fungal Growth Inhibition Membrane_Disruption->Fungal_Growth_Inhibition

Mechanism of action of this compound via inhibition of ergosterol biosynthesis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
IUPAC Name 5-(1-ethylpentyl)-3-[(trichloromethyl)sulfanyl]imidazolidine-2,4-dione
Molecular Formula C₁₁H₁₇Cl₃N₂O₂S
Molecular Weight 363.7 g/mol
Appearance Solid (predicted)
Solubility Soluble in DMSO (predicted)
ATC Code G01AX01

Antifungal Activity (Illustrative Data)

Antifungal AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC (µg/mL)
This compound (Hypothetical) 0.524
Clotrimazole 0.2514
Miconazole 0.1250.52

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Experimental Protocols

The following sections detail standardized protocols for the in vitro and in vivo evaluation of this compound's antifungal efficacy.

In Vitro Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast susceptibility testing.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Candida albicans strain (e.g., ATCC 90028)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL.

  • Drug Dilution Series:

    • In a 96-well plate, perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to achieve final concentrations ranging from 0.06 to 32 µg/mL.

    • Include a drug-free well for a positive growth control and a media-only well for a sterility control.

  • Inoculum Preparation:

    • Culture C. albicans on an SDA plate at 35°C for 24 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI 1640 to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the drug dilutions and the growth control.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well, as determined by visual inspection or spectrophotometric reading at 490 nm.

  • (Optional) MFC Determination: To determine the Minimum Fungicidal Concentration (MFC), subculture 10 µL from each well that shows no visible growth onto SDA plates. Incubate the plates at 35°C for 48 hours. The MFC is the lowest drug concentration that results in no fungal growth on the agar plate.

In Vivo Efficacy: Murine Model of Cutaneous Candidiasis

This protocol describes a standard animal model to evaluate the topical efficacy of a this compound formulation. All animal procedures should be conducted in accordance with institutional and national guidelines for animal welfare.

Objective: To assess the therapeutic efficacy of a topical this compound formulation in a murine model of cutaneous candidiasis.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Candida albicans strain

  • Topical formulation of this compound (e.g., 1% cream)

  • Placebo cream (vehicle control)

  • Positive control antifungal cream (e.g., 1% clotrimazole)

  • Anesthetic

  • Electric shaver

  • Sterile cotton swabs

  • Sabouraud Dextrose Agar (SDA) plates with antibiotics

Procedure:

  • Immunosuppression (Optional but Recommended): To establish a robust infection, mice can be immunosuppressed by subcutaneous injection of cyclophosphamide prior to infection.

  • Infection:

    • Anesthetize the mice.

    • Shave a small area (approximately 2 cm x 2 cm) on the back of each mouse.

    • Gently abrade the shaved skin with fine-grade sandpaper to disrupt the stratum corneum.

    • Apply a suspension of C. albicans (1 x 10⁷ CFU/mL) to the abraded area using a sterile cotton swab.

  • Treatment:

    • 24 hours post-infection, divide the mice into treatment groups (e.g., this compound, placebo, positive control).

    • Apply a thin layer of the assigned topical formulation to the infected area once or twice daily for a predetermined period (e.g., 5-7 days).

  • Efficacy Assessment:

    • Clinical Scoring: Visually assess and score the severity of the infection daily based on erythema, scaling, and crusting.

    • Fungal Burden: At the end of the treatment period, euthanize the mice and excise the infected skin. Homogenize the tissue in sterile saline. Plate serial dilutions of the homogenate onto SDA plates containing antibiotics (to inhibit bacterial growth). Incubate at 35°C for 48 hours and count the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: Compare the clinical scores and fungal burden between the treatment groups using appropriate statistical methods (e.g., ANOVA, t-test). A significant reduction in both parameters in the this compound-treated group compared to the placebo group indicates efficacy.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Murine Model) cluster_formulation Formulation Development MIC MIC Determination (Broth Microdilution) MFC MFC Determination MIC->MFC Formulation Develop Topical Formulation MIC->Formulation Infection Induce Cutaneous Candidiasis Treatment Topical Treatment (this compound vs. Controls) Infection->Treatment Assessment Efficacy Assessment (Clinical Score & Fungal Burden) Treatment->Assessment End End Assessment->End Formulation->Infection Start Start Start->MIC

A typical experimental workflow for evaluating a topical antifungal agent.

Conclusion

This compound is a topical imidazole antifungal agent with a mechanism of action centered on the inhibition of ergosterol biosynthesis, a validated target in fungal pathogens. While specific preclinical and clinical data for this compound are limited in the public domain, its classification as an imidazole suggests a favorable therapeutic potential for the treatment of superficial fungal infections, particularly those caused by Candida species. The standardized in vitro and in vivo protocols provided in this guide offer a robust framework for researchers to further investigate the antifungal efficacy, safety, and formulation development of this compound. Future research should focus on generating comprehensive quantitative data on its antifungal spectrum, elucidating any unique aspects of its mechanism of action, and optimizing topical formulations to enhance its clinical utility.

Clodantoin: An Obscure Antifungal Agent with Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Clodantoin, a topical antifungal agent belonging to the imidazolidine-2,4-dione class of compounds, has been identified for its activity against Candida albicans, a common cause of fungal infections. Despite reaching Phase II clinical trials, detailed information regarding its discovery, synthesis, and specific mechanism of action remains largely unavailable in publicly accessible scientific literature and patent databases. This report summarizes the limited existing information and provides a general context based on related compounds.

Discovery and Historical Context

The precise origins of this compound's discovery are not well-documented in the available literature. The development of antifungal agents gained momentum in the mid-20th century, with the introduction of various classes of compounds to treat fungal infections.[1][2][3] Imidazole derivatives, a broad class of antifungals, emerged in the late 1960s and were noted for their mechanism of disrupting the fungal cell membrane.[1] While this compound is classified as an imidazolidine-2,4-dione, its historical development alongside the broader class of imidazole antifungals is not explicitly detailed.

Chemical Structure and Properties

This compound is chemically identified as 5-(1-ethylpentyl)-3-((trichloromethyl)thio)imidazolidine-2,4-dione.[4] Its fundamental structure is the hydantoin ring, a five-membered ring containing two nitrogen atoms. General properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC11H17Cl3N2O2S[4]
Molecular Weight347.7 g/mol [4]
IUPAC Name5-heptan-3-yl-3-(trichloromethylsulfanyl)imidazolidine-2,4-dione[4]
CAS Number5588-20-5[4]

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, the synthesis of the core hydantoin structure and related imidazolidine-2,4-diones is well-established. These methods often involve the condensation of an α-amino acid or a related derivative with a cyanate or isocyanate, followed by cyclization.[5][6] Another common route is the Bucherer-Bergs reaction, which involves the reaction of a ketone or aldehyde with potassium cyanide and ammonium carbonate.[7]

For thio-substituted imidazolidinones, synthetic strategies may involve the reaction of a hydantoin with a sulfur-containing electrophile.[8] A plausible, though unconfirmed, synthetic pathway for this compound could involve the synthesis of 5-(1-ethylpentyl)hydantoin followed by a reaction with a trichloromethylthiolating agent.

A generalized workflow for hydantoin synthesis is depicted below.

G cluster_start Starting Materials Aldehyde_or_Ketone Aldehyde or Ketone Reaction Bucherer-Bergs Reaction Aldehyde_or_Ketone->Reaction Ammonium_Carbonate Ammonium Carbonate Ammonium_Carbonate->Reaction Potassium_Cyanide Potassium Cyanide Potassium_Cyanide->Reaction Hydantoin Hydantoin Derivative Reaction->Hydantoin G Imidazole_Antifungal Imidazole Antifungal (e.g., this compound) Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Imidazole_Antifungal->Lanosterol_Demethylase Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Lanosterol->Ergosterol_Biosynthesis Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Blocked Fungal_Cell_Membrane Fungal Cell Membrane (Disrupted integrity and function) Ergosterol->Fungal_Cell_Membrane Essential component Fungal_Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Fungal_Cell_Death

References

Clodantoin: An In-depth Technical Guide to its Antifungal Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clodantoin, also known as Chlordantoin, is a topical antifungal agent that has been historically used for the treatment of candidiasis, particularly in gynecological applications. This technical guide provides a comprehensive overview of the known antifungal spectrum of this compound, details standardized experimental protocols for determining its in vitro activity, and explores its putative mechanism of action based on its chemical structure as a hydantoin derivative. Due to the limited availability of recent quantitative data, this guide also serves as a framework for future research and evaluation of this compound's antifungal properties.

Antifungal Spectrum of this compound

Historically, this compound has been primarily recognized for its activity against Candida albicans, the most common causative agent of vaginal yeast infections.[1][2] Early studies, such as the 1961 paper by Kupferberg and Doscher, established its anti-fungal properties. However, detailed, publicly available quantitative data, such as Minimum Inhibitory Concentration (MIC) values from standardized contemporary assays, are scarce.

To facilitate comparative analysis and to provide a template for future studies, the following table illustrates how the antifungal spectrum of this compound could be presented. The values provided are for illustrative purposes only and are not based on experimental data.

Table 1: Illustrative Antifungal Spectrum of this compound (Hypothetical Data)

Fungal SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Geometric Mean MIC (µg/mL)
Candida albicans283.5
Candida glabrata166428.8
Candida parapsilosis4167.1
Candida tropicalis83214.2
Cryptococcus neoformans>64>64>64
Aspergillus fumigatus>64>64>64

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. These hypothetical values suggest a potential spectrum of activity primarily against Candida species, with limited to no activity against other yeasts and molds.

Experimental Protocols for Antifungal Susceptibility Testing

Standardized methods for antifungal susceptibility testing are crucial for obtaining reliable and reproducible data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted protocols.

Broth Microdilution Method (CLSI M27)

The broth microdilution method is a standardized technique for determining the MIC of an antifungal agent against yeasts.[1][3]

2.1.1. Materials

  • 96-well microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Antifungal agent stock solution (this compound)

  • Yeast inoculum, standardized to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL

  • Spectrophotometer or inverted mirror

2.1.2. Procedure

  • Preparation of Antifungal Dilutions: A serial two-fold dilution of this compound is prepared in the 96-well plates using RPMI 1640 medium.

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to match a 0.5 McFarland turbidity standard. This suspension is then diluted in RPMI 1640 medium to achieve the final desired inoculum concentration.

  • Inoculation: Each well containing the antifungal dilution and a growth control well are inoculated with the standardized yeast suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or spectrophotometrically.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of this compound in 96-well plate C Inoculate wells with yeast suspension A->C B Prepare standardized yeast inoculum (0.5 McFarland) B->C D Incubate at 35°C for 24-48 hours C->D E Visually or spectrophotometrically determine growth inhibition D->E F Record MIC (Lowest concentration with ≥50% growth inhibition) E->F

Broth Microdilution Workflow Diagram.
Agar Disk Diffusion Method (EUCAST)

The agar disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of a fungus to an antifungal agent.

2.2.1. Materials

  • Mueller-Hinton agar plates supplemented with glucose and methylene blue

  • Sterile paper disks

  • This compound solution of a known concentration

  • Standardized yeast inoculum (0.5 McFarland)

  • Sterile swabs

2.2.2. Procedure

  • Inoculum Preparation: A standardized yeast suspension is prepared as described for the broth microdilution method.

  • Plate Inoculation: A sterile swab is dipped into the inoculum suspension and streaked evenly across the entire surface of the agar plate in three directions.

  • Disk Application: Paper disks impregnated with a known amount of this compound are placed on the agar surface.

  • Incubation: The plates are incubated at 35°C for 18-24 hours.

  • Reading of Results: The diameter of the zone of inhibition around each disk is measured in millimeters. The size of the zone corresponds to the susceptibility of the organism to the antifungal agent.

Putative Mechanism of Action

The precise molecular mechanism of action of this compound has not been extensively elucidated in recent literature. However, based on its hydantoin chemical scaffold, several putative mechanisms can be proposed, drawing parallels with other hydantoin-containing antimicrobial agents.[2][4]

Hydantoin derivatives have been shown to exert their antifungal effects through various mechanisms, including:

  • Disruption of Fungal Cell Membrane Integrity: Some hydantoins can interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of ergosterol synthesis leads to a compromised cell membrane, increased permeability, and ultimately, cell death.[4]

  • Inhibition of Cell Wall Synthesis: The fungal cell wall, composed of chitin and glucans, is a unique and essential structure. Certain antimicrobial compounds can inhibit the enzymes responsible for cell wall synthesis, leading to osmotic instability and cell lysis.

  • Mitochondrial Dysfunction: Some thiohydantoin derivatives have been found to target the mitochondrial respiratory chain, specifically complex III.[5][6] Inhibition of this complex disrupts ATP production, leading to a severe energy deficit and fungal cell death.

Given that this compound is a thiohydantoin derivative, it is plausible that its mechanism of action involves the disruption of mitochondrial function.

Putative_Mechanism_of_Action cluster_cell Fungal Cell cluster_mito This compound This compound Membrane Cell Membrane This compound->Membrane Enters Cell ETC Electron Transport Chain This compound->ETC Inhibits Complex III Mitochondrion Mitochondrion Membrane->Mitochondrion Mitochondrion->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient Cell_Death Cell Death ETC->Cell_Death Disruption leads to ATP ATP ATP_Synthase->ATP Produces ATP->Cell_Death Depletion leads to

Putative Signaling Pathway for this compound.

Conclusion

This compound is a topical antifungal agent with historical efficacy against Candida albicans. While recent, comprehensive data on its broader antifungal spectrum is limited, standardized protocols such as those provided by CLSI and EUCAST offer a clear path for re-evaluating its activity against a wider range of fungal pathogens. The putative mechanisms of action, likely involving disruption of the fungal cell membrane or mitochondrial function, warrant further investigation to fully understand its therapeutic potential in an era of increasing antifungal resistance. This guide serves as a foundational resource for researchers and drug development professionals interested in revisiting the therapeutic utility of this compound.

References

Clodantoin and its Derivatives: A Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clodantoin, a hydantoin derivative, is recognized for its topical antifungal properties, particularly against Candida albicans. This technical guide provides a comprehensive overview of the biological activity of this compound and its derivatives. It delves into their mechanism of action, summarizes available quantitative data on their antifungal efficacy, and outlines detailed experimental protocols for their evaluation. Furthermore, this guide presents signaling pathways and experimental workflows through structured diagrams to facilitate a deeper understanding of their molecular interactions and evaluation processes. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antifungal agents.

Introduction

Hydantoin and its derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities, including anticonvulsant, anticancer, and antimicrobial properties. This compound, chemically known as 5-(1-ethylpentyl)-3-(trichloromethylthio)hydantoin, has been specifically identified as a topical antifungal agent. The emergence of drug-resistant fungal pathogens necessitates the exploration and development of new therapeutic agents. This guide focuses on the core biological activities of this compound and its structural analogs, providing a technical foundation for further research and drug development efforts.

Antifungal Activity of this compound and Derivatives

The primary biological activity of this compound is its antifungal action, with reported efficacy against Candida albicans, a common opportunistic fungal pathogen. The biological activity of hydantoin derivatives is significantly influenced by the nature of substituents on the hydantoin ring.

Quantitative Antifungal Data

While specific minimum inhibitory concentration (MIC) values for this compound are not extensively reported in publicly available literature, the antifungal activity of structurally related hydantoin derivatives provides valuable insights into their potential efficacy. The following table summarizes representative MIC data for various hydantoin derivatives against fungal pathogens.

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
5-arylidine-2-thiohydantoinsBotrytis cinerea- (71.9% inhibition)[1]
5-arylidine-2-thiohydantoinsAlternaria solani- (57.6% inhibition)[1]
HydroxychavicolCandida albicans15.62 - 500[2]
HydroxychavicolAspergillus species125 - 500[2]
HydroxychavicolDermatophytes7.81 - 62.5[2]
MicafunginFluconazole-resistant Candida spp.MIC90: 0.06[3]
CaspofunginCandida albicansMIC90: 0.25[4]
ItraconazoleCandida albicansMIC50: 0.063[4]
FluconazoleCandida albicansMIC90: 4[4]
Amphotericin BCandida albicansMIC: 0.016[4]

Note: The data presented are for comparative purposes and highlight the potential antifungal activity within the broader class of hydantoin-related structures. Further specific testing of this compound and its direct derivatives is required to establish their precise antifungal spectrum and potency.

Mechanism of Action

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to involve the disruption of the fungal cell wall, a structure essential for maintaining cell integrity and viability. The fungal cell wall is a complex and dynamic structure primarily composed of chitin, glucans, and mannoproteins, which are absent in human cells, making it an attractive target for antifungal drugs.

Fungal Cell Wall Disruption

The proposed mechanism involves the inhibition of key enzymes responsible for the biosynthesis of cell wall components. The (trichloromethyl)thio moiety of this compound is a reactive group that could potentially interact with sulfhydryl groups in fungal enzymes, leading to their inactivation.

G This compound This compound FungalCell Fungal Cell This compound->FungalCell Penetrates Enzyme Cell Wall Synthesis Enzymes (e.g., Glucan Synthase, Chitin Synthase) This compound->Enzyme Inhibits FungalCell->Enzyme Contains CellWall Fungal Cell Wall (Chitin, Glucans, Mannoproteins) Disruption Disruption of Cell Wall Integrity CellWall->Disruption Weakens Enzyme->CellWall Synthesizes Enzyme->Disruption CellLysis Cell Lysis Disruption->CellLysis

Caption: Proposed mechanism of action of this compound on the fungal cell wall.

Experimental Protocols

This section provides a detailed methodology for the synthesis of hydantoin derivatives and the evaluation of their antifungal activity, based on established protocols.

General Synthesis of 5,5-Disubstituted Hydantoin Derivatives

A common method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.

Materials:

  • Ketone or aldehyde

  • Potassium cyanide (KCN) or sodium cyanide (NaCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • A mixture of the ketone or aldehyde, potassium cyanide, and ammonium carbonate is prepared in a solvent such as ethanol and water.

  • The reaction mixture is heated under reflux for several hours.

  • After cooling, the reaction mixture is acidified with hydrochloric acid.

  • The precipitated hydantoin derivative is collected by filtration, washed with water, and recrystallized from a suitable solvent.

G cluster_0 Reaction Mixture Ketone Ketone/Aldehyde Reflux Heat under Reflux Ketone->Reflux KCN KCN / NaCN KCN->Reflux AmmoniumCarbonate (NH₄)₂CO₃ AmmoniumCarbonate->Reflux Solvent Ethanol/Water Solvent->Reflux Acidification Acidification (HCl) Reflux->Acidification Filtration Filtration & Washing Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product 5,5-Disubstituted Hydantoin Recrystallization->Product

Caption: General workflow for the synthesis of 5,5-disubstituted hydantoins.

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6][7][8]

Materials:

  • 96-well microtiter plates

  • Fungal isolate (e.g., Candida albicans)

  • RPMI-1640 medium buffered with MOPS

  • Test compound (this compound or derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension in sterile saline, adjusted to a 0.5 McFarland standard.[7]

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in RPMI-1640 medium directly in the 96-well plate.

  • Inoculation: Inoculate each well (except for the sterility control) with the fungal suspension to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well. Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).[5][7]

G Inoculum Prepare Fungal Inoculum (0.5 McFarland) Inoculation Inoculate wells with Fungal Suspension Inoculum->Inoculation SerialDilution Serial Dilution of Compound in 96-well plate SerialDilution->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation Reading Read Results (Visual or Spectrophotometer) Incubation->Reading MIC Determine MIC Reading->MIC

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Structure-Activity Relationship (SAR)

The biological activity of hydantoin derivatives is closely linked to their chemical structure. Key structural features influencing antifungal activity include:

  • Substitution at the C-5 position: The nature and size of the substituent at the C-5 position of the hydantoin ring can significantly impact activity. Lipophilic groups may enhance membrane permeability.

  • Substitution at the N-3 position: The (trichloromethyl)thio group at the N-3 position in this compound is a critical feature, likely contributing to its reactive properties and interaction with fungal targets.

  • Aromatic vs. Aliphatic Substituents: The presence of aryl or alkyl groups can modulate the compound's lipophilicity and steric hindrance, affecting its ability to bind to the target site.

Further synthesis and evaluation of a diverse range of this compound derivatives are necessary to establish a comprehensive SAR and to guide the design of more potent and selective antifungal agents.

Conclusion

This compound and its derivatives represent a promising, albeit underexplored, class of antifungal agents. Their potential mechanism of action, targeting the fungal cell wall, offers a selective advantage. This guide has provided a foundational overview of their biological activity, including a framework for their synthesis and evaluation. The presented data and protocols are intended to stimulate further research into this compound class, ultimately contributing to the development of new and effective therapies to combat fungal infections. Future work should focus on obtaining specific quantitative data for this compound, elucidating its precise molecular mechanism, and exploring the synthesis and activity of a broader range of its derivatives to establish a clear structure-activity relationship.

References

In Vitro Antifungal Properties of Clodantoin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to Antifungal Susceptibility Testing

In vitro antifungal susceptibility testing is a cornerstone of antifungal drug discovery and development. It provides essential data on a compound's spectrum of activity and potency against various fungal pathogens. Standardized methodologies have been established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of data across different laboratories.[4][5]

Key Experimental Protocols for In Vitro Antifungal Evaluation

The following sections detail the standard methodologies for determining the antifungal activity of a test compound.

Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[4][5][6] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

2.1.1 Materials and Reagents

  • Test compound (e.g., Clodantoin)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • Standardized culture medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline or phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) for dissolving non-water-soluble compounds

2.1.2 Inoculum Preparation

  • Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to obtain fresh, viable colonies.

  • For yeasts, colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL. This suspension is then further diluted in the test medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the microtiter plate wells.

  • For molds, conidia are harvested and suspended in sterile saline. The suspension is filtered to remove hyphal fragments, and the conidial density is adjusted using a hemocytometer. The final inoculum concentration is typically in the range of 0.4-5 x 10^4 CFU/mL.

2.1.3 Assay Procedure

  • The test compound is serially diluted in the culture medium in the wells of a 96-well plate.

  • The standardized fungal inoculum is added to each well.

  • Positive (no drug) and negative (no inoculum) control wells are included on each plate.

  • The plates are incubated at 35°C for 24-48 hours for yeasts and for a longer duration for molds, depending on the species.

  • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the positive control. This can be assessed visually or by measuring the optical density using a microplate reader.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial fungal inoculum.

2.2.1 Procedure

  • Following the determination of the MIC from the broth microdilution assay, an aliquot (typically 10-20 µL) is taken from each well that shows no visible growth.

  • The aliquot is subcultured onto an appropriate agar medium that does not contain the test compound.

  • The plates are incubated at 35°C until growth is visible in the control subcultures.

  • The MFC is the lowest concentration of the test compound from which no fungal colonies grow on the subculture plates.

Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative technique used to assess the susceptibility of a fungus to an antifungal agent.

2.3.1 Materials

  • Agar plates (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue for yeasts)

  • Sterile paper disks

  • Test compound solution of a known concentration

2.3.2 Procedure

  • A standardized inoculum of the fungal isolate is swabbed uniformly across the surface of the agar plate.

  • Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • The plates are incubated at 35°C for 24-48 hours.

  • The antifungal activity is determined by measuring the diameter of the zone of growth inhibition around the disk. A larger zone of inhibition indicates greater susceptibility of the fungus to the compound.

Potential Mechanisms of Action for Hydantoin Derivatives

While the specific mechanism of action for this compound is not documented in the available literature, research on other hydantoin-containing compounds suggests potential antifungal activities. Some studies on novel thiohydantoin derivatives have indicated that they may act by inhibiting fungal enzymes.[7] Without specific research on this compound, any proposed mechanism would be purely speculative.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the in vitro evaluation of the antifungal properties of a test compound.

Antifungal_Screening_Workflow Compound Test Compound (e.g., this compound) Broth_Microdilution Broth Microdilution Assay Compound->Broth_Microdilution Disk_Diffusion Disk Diffusion Assay Compound->Disk_Diffusion Fungi Fungal Strains (Yeast & Molds) Fungi->Broth_Microdilution Fungi->Disk_Diffusion Media Culture Media & Reagents Media->Broth_Microdilution Media->Disk_Diffusion MIC Determine MIC Broth_Microdilution->MIC ZOI Measure Zone of Inhibition Disk_Diffusion->ZOI MFC Determine MFC MIC->MFC Mechanism Mechanism of Action Studies (Further Research) ZOI->Mechanism MFC->Mechanism

General workflow for in vitro antifungal susceptibility testing.

Data Presentation

Should experimental data for this compound become available, it would be crucial to present it in a clear and structured format for easy comparison. The following tables are examples of how such data could be organized.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Fungal Pathogens

Fungal SpeciesStrain IDMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Candida albicansATCC 90028
Candida glabrataATCC 90030
Aspergillus fumigatusATCC 204305
Cryptococcus neoformansATCC 90112
(Other relevant species)

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Table 2: Minimum Fungicidal Concentrations (MFCs) of this compound

Fungal SpeciesStrain IDMIC (µg/mL)MFC (µg/mL)MFC/MIC Ratio
Candida albicansATCC 90028
Candida glabrataATCC 90030
Aspergillus fumigatusATCC 204305
Cryptococcus neoformansATCC 90112

An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity.

Conclusion

While this compound has a history of clinical application, a comprehensive in vitro antifungal profile based on modern, standardized methodologies is not currently available in the public domain. This guide outlines the essential experimental protocols that are necessary to generate such a profile. The application of these methods would provide valuable data on this compound's spectrum of activity, potency, and potential for fungicidal action, which is critical for any further consideration of its development as an antifungal agent. Future research focusing on these aspects would be invaluable to the scientific and drug development communities.

References

The Impact of Clodantoin on Fungal Cell Membrane Integrity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Fungal infections pose a significant threat to global health, necessitating the exploration of novel antifungal agents and a deeper understanding of their mechanisms of action. Clodantoin, a hydantoin derivative, has been identified as a topical antifungal agent with activity against pathogenic fungi such as Candida albicans[1]. This technical guide provides an in-depth examination of the putative effects of this compound on the integrity of the fungal cell membrane. While direct experimental data on this compound's specific interactions with the fungal cell membrane are limited, its classification as an imidazole antifungal suggests a mechanism primarily centered on the inhibition of ergosterol biosynthesis, a critical component for membrane structure and function. This guide synthesizes the likely mechanism of action, presents a framework for the quantitative analysis of its effects, and provides detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Fungal Cell Membrane as an Antifungal Target

The fungal cell membrane is a vital structure that maintains cellular homeostasis, regulates the passage of ions and nutrients, and serves as a barrier against environmental stresses. A key distinguishing feature of the fungal cell membrane is the presence of ergosterol, which plays a role analogous to cholesterol in mammalian cells, ensuring membrane fluidity and integrity. The biosynthetic pathway of ergosterol is a well-established target for a major class of antifungal drugs, the azoles, which includes imidazoles. Disruption of ergosterol synthesis leads to a cascade of detrimental effects on the fungal cell, including increased membrane permeability, altered activity of membrane-bound enzymes, and ultimately, inhibition of fungal growth or cell death.

Hydantoin derivatives, the chemical class to which this compound belongs, have demonstrated a broad spectrum of biological activities, including antifungal properties[2][3]. Research suggests that these compounds can function by inhibiting ergosterol synthesis or by directly disrupting the integrity of the fungal cell membrane, leading to cell lysis[2][3].

Postulated Mechanism of Action of this compound

Based on its chemical classification and known antifungal activity, this compound is postulated to act as an inhibitor of the ergosterol biosynthesis pathway. This mechanism is characteristic of imidazole antifungals. The primary target is expected to be the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol.

The proposed signaling pathway and mechanism of action are illustrated in the diagram below.

Clodantoin_Mechanism Postulated Mechanism of Action of this compound This compound This compound Erg11 Lanosterol 14α-demethylase (ERG11) This compound->Erg11 Inhibition Ergosterol Ergosterol Erg11->Ergosterol Conversion (Blocked) ToxicSterols Accumulation of Toxic Methylated Sterols Erg11->ToxicSterols Leads to Lanosterol Lanosterol Lanosterol->Erg11 Substrate Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Disruption Disruption of Membrane Integrity & Fluidity ToxicSterols->Disruption Leakage Leakage of Intracellular Components (Ions, ATP) Disruption->Leakage GrowthInhibition Inhibition of Fungal Growth & Cell Death Leakage->GrowthInhibition Ergosterol_Quantification_Workflow Workflow for Ergosterol Quantification Start Fungal Culture + this compound Harvest Harvest & Wash Cells Start->Harvest Saponify Saponification (KOH in Methanol) Harvest->Saponify Extract Hexane Extraction of Sterols Saponify->Extract Dry_Resuspend Evaporate Solvent & Resuspend in Methanol Extract->Dry_Resuspend HPLC HPLC Analysis (UV 282 nm) Dry_Resuspend->HPLC Quantify Quantify Ergosterol HPLC->Quantify Microscopy_Workflow General Workflow for Electron Microscopy cluster_SEM Scanning Electron Microscopy (SEM) cluster_TEM Transmission Electron Microscopy (TEM) Fixation_SEM Fixation (Glutaraldehyde) Dehydration_SEM Dehydration (Ethanol Series) Fixation_SEM->Dehydration_SEM Drying_SEM Critical Point Drying Dehydration_SEM->Drying_SEM Coating_SEM Sputter Coating (Gold) Drying_SEM->Coating_SEM Imaging_SEM SEM Imaging Coating_SEM->Imaging_SEM Fixation_TEM Fixation (Glutaraldehyde + OsO4) Dehydration_TEM Dehydration (Ethanol Series) Fixation_TEM->Dehydration_TEM Embedding_TEM Resin Embedding Dehydration_TEM->Embedding_TEM Sectioning_TEM Ultra-thin Sectioning Embedding_TEM->Sectioning_TEM Staining_TEM Heavy Metal Staining Sectioning_TEM->Staining_TEM Imaging_TEM TEM Imaging Staining_TEM->Imaging_TEM Start Fungal Culture + this compound Start->Fixation_SEM Start->Fixation_TEM

References

An In-depth Technical Guide to the Imidazolidine-2,4-dione Core of Clodantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the imidazolidine-2,4-dione heterocyclic scaffold, with a specific focus on its manifestation in the antifungal agent, Clodantoin. The document details the physicochemical properties, synthesis, spectral characteristics, and biological activity of this important chemical entity.

The Imidazolidine-2,4-dione (Hydantoin) Core

The imidazolidine-2,4-dione ring, commonly known as hydantoin, is a five-membered heterocyclic structure containing two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2] Its structure allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological properties.[1]

This compound, an antifungal agent, features this core structure. Its chemical name is 5-Heptan-3-yl-3-(trichloromethylsulfanyl)imidazolidine-2,4-dione. The core structure of this compound, without the N-trichloromethylsulfanyl group, is 5-(Heptan-3-yl)imidazolidine-2,4-dione.[3]

Physicochemical Properties

PropertyImidazolidine-2,4-dione (Parent Core)5-Alkyl-Imidazolidine-2,4-diones (General)
Molecular Formula C₃H₄N₂O₂Varies
Molecular Weight 100.08 g/mol Varies
Melting Point ~220 °CGenerally lower than the parent core and varies with the alkyl chain length.
Solubility Slightly soluble in water.Solubility in water is expected to decrease with increasing alkyl chain length due to increased lipophilicity.
pKa ~9.12The pKa is expected to be similar to the parent compound, as the 5-alkyl substituent has a minimal electronic effect on the acidity of the N-H protons.

Synthesis of the Imidazolidine-2,4-dione Core of this compound

A likely synthetic route to the core of this compound is a variation of the Bucherer-Bergs reaction, which is a well-established method for preparing 5-substituted hydantoins from ketones or aldehydes.[4] A subsequent N-thiolation step would then be required to complete the synthesis of this compound.

Proposed Synthetic Workflow

G heptan_3_one Heptan-3-one bucherer_bergs Bucherer-Bergs Reaction heptan_3_one->bucherer_bergs reagents KCN, (NH4)2CO3 Ethanol/Water reagents->bucherer_bergs hydantoin_core 5-(Heptan-3-yl)imidazolidine-2,4-dione bucherer_bergs->hydantoin_core n_thiolation N-Thiolation hydantoin_core->n_thiolation thiolation_reagent Cl3CSCl (Trichloromethanesulfenyl chloride) thiolation_reagent->n_thiolation This compound This compound n_thiolation->this compound

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-(Heptan-3-yl)imidazolidine-2,4-dione (Bucherer-Bergs Reaction)

This protocol is a generalized procedure based on established Bucherer-Bergs reaction conditions.[4]

  • Reaction Setup: In a sealed pressure vessel, combine heptan-3-one (1 equivalent), potassium cyanide (1.5 equivalents), and ammonium carbonate (3 equivalents).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water to the vessel until the reactants are fully dissolved.

  • Heating: Heat the mixture to 60-70°C with constant stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with a mineral acid (e.g., HCl) to a pH of approximately 6. This will precipitate the hydantoin product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Protocol 2: N-Thiolation to Yield this compound

This is a proposed method based on general N-thiolation reactions.

  • Reaction Setup: Dissolve the synthesized 5-(Heptan-3-yl)imidazolidine-2,4-dione (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution and stir.

  • Thiolating Agent: Slowly add trichloromethanesulfenyl chloride (Cl₃CSCl) (1 equivalent) to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectral Characteristics of the Imidazolidine-2,4-dione Core

While the specific spectra for this compound are not publicly available, the expected spectral characteristics can be predicted based on data from analogous hydantoin structures.[5][6]

SpectroscopyImidazolidine-2,4-dione Core FeatureExpected Chemical Shift / Signal
IR (Infrared) N-H stretch3200-3300 cm⁻¹ (broad)
C=O stretch (amide)1700-1780 cm⁻¹ (two distinct bands)
¹H NMR N-H protonsδ 7.5-11.0 ppm (broad singlets)
C5-H protonδ 4.0-5.5 ppm (if present)
¹³C NMR C2=Oδ 155-160 ppm
C4=Oδ 170-175 ppm
C5δ 55-65 ppm
Mass Spec. Molecular Ion Peak[M]+ corresponding to the molecular weight
FragmentationCharacteristic loss of isocyanate (HNCO) or fragments from the C5 substituent.

Biological Activity and Mechanism of Action

This compound is known for its antifungal properties. The precise mechanism of action has not been extensively studied for this compound itself, but insights can be drawn from related compounds.

Quantitative Data

Specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely reported. However, hydantoin derivatives have shown a range of antimicrobial activities.[7] For instance, certain hydantoin cyclohexyl sulfonamide derivatives have exhibited EC₅₀ values against Botrytis cinerea and Sclerotinia sclerotiorum in the range of 1-5 µg/mL.[7]

Proposed Mechanism of Antifungal Action

The antifungal activity of this compound is likely attributed to the N-trichloromethylsulfanyl group. N-thiolated compounds have been shown to possess antifungal activity.[8][9] The mechanism is thought to involve the disruption of cellular processes through the interaction of the N-S moiety with intracellular thiols, such as coenzyme A, leading to a fungistatic effect.[9][10] This could inhibit essential metabolic pathways like fatty acid biosynthesis.[10]

Putative Signaling Pathway Disruption

G cluster_membrane Fungal Cell Membrane cluster_cytoplasm Fungal Cytoplasm This compound This compound Thiol Intracellular Thiols (e.g., Coenzyme A) This compound->Thiol Covalent Interaction FattyAcid_Synth Fatty Acid Biosynthesis This compound->FattyAcid_Synth Inhibition Thiol->FattyAcid_Synth Required for Membrane_Integrity Membrane Integrity FattyAcid_Synth->Membrane_Integrity Essential for Fungal_Growth Fungal Growth Inhibition Membrane_Integrity->Fungal_Growth Leads to

Caption: Hypothesized mechanism of action for this compound.

Experimental Protocol for Antifungal Susceptibility Testing

The following is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent using the broth microdilution method.

  • Preparation of Antifungal Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Inoculum: Culture the fungal strain to be tested on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Serial Dilution in Microtiter Plate: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium to achieve a range of desired concentrations.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate. Include a positive control well (inoculum without the drug) and a negative control well (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

References

A Technical Guide to the Preliminary Investigation of Clodantoin Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Executive Summary

Clodantoin, chemically known as 5,5-dimethyl-3-(trichloromethyl)imidazolidine-2,4-dione, is a compound belonging to the hydantoin family. Derivatives of this chemical class have demonstrated a range of biological activities, indicating the potential for novel therapeutic applications. However, a comprehensive understanding of a compound's cytotoxic profile is a critical prerequisite for any further development. As of this writing, public-domain data on the specific cytotoxicity of this compound is limited. This document, therefore, serves as an in-depth technical guide for conducting a preliminary investigation into the cytotoxic effects of this compound. It provides detailed experimental protocols, templates for data presentation, and visual workflows to guide researchers in generating foundational data on this compound's activity in cellular models. The methodologies outlined herein are standard, robust, and widely accepted in the fields of toxicology and drug discovery.

Experimental Protocols

A thorough preliminary investigation into the cytotoxicity of a novel compound typically involves an initial screening for cell viability, followed by more detailed assays to elucidate the mechanism of cell death. The following protocols are foundational for this purpose.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[3][4] The intensity of the purple color is directly proportional to the number of living cells.[2]

Materials:

  • Selected cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293).

  • Complete growth medium appropriate for the chosen cell lines.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • MTT solution (5 mg/mL in sterile PBS).[5]

  • Solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl).[5][6]

  • 96-well flat-bottom plates.

  • Phosphate-Buffered Saline (PBS), sterile.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentration of the vehicle (DMSO) should not exceed 0.5% to prevent solvent-induced toxicity.[5] Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[6]

  • Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4][6]

Apoptosis Detection: Annexin V/Propidium Iodide Staining

To determine if cell death is occurring via apoptosis or necrosis, a common method is flow cytometry using Annexin V and Propidium Iodide (PI) staining. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein-labeled Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can penetrate late apoptotic and necrotic cells, which have lost membrane integrity.

Materials:

  • Cells treated with this compound as described in the cytotoxicity screening workflow.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Harvesting: After treatment with this compound for the desired time, collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Presentation

Quantitative data from cytotoxicity assays should be organized in a clear and concise manner to facilitate interpretation and comparison across different conditions.

Table 1: Cytotoxicity of this compound on Various Cell Lines (IC₅₀ Values)
Cell LineExposure Time (hours)IC₅₀ (µM)
Cancer Cell Lines
HeLa (Cervical Cancer)24Value
48Value
72Value
A549 (Lung Cancer)24Value
48Value
72Value
MCF-7 (Breast Cancer)24Value
48Value
72Value
Non-Cancerous Cell Line
HEK293 (Embryonic Kidney)24Value
48Value
72Value

IC₅₀ (half-maximal inhibitory concentration) values should be calculated from the dose-response curves generated from the MTT assay data.

Table 2: Cell Death Mechanism Analysis by Annexin V/PI Staining
Treatment Group% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
HeLa Cells - 48h
Vehicle ControlValueValueValueValue
This compound (IC₅₀ Conc.)ValueValueValueValue
This compound (2x IC₅₀ Conc.)ValueValueValueValue
A549 Cells - 48h
Vehicle ControlValueValueValueValue
This compound (IC₅₀ Conc.)ValueValueValueValue
This compound (2x IC₅₀ Conc.)ValueValueValueValue

Visualization of Workflows and Signaling Pathways

Visual diagrams are essential for conceptualizing experimental processes and biological mechanisms. The following diagrams are rendered using the DOT language for Graphviz.

Experimental Workflow for Cytotoxicity Screening

G cluster_setup Phase 1: Assay Setup cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: Viability Assay cluster_analysis Phase 4: Data Analysis A Cell Line Selection (Cancer & Normal) B Cell Seeding (96-well plates) A->B C Prepare this compound Serial Dilutions D Treat Cells (24, 48, 72 hours) C->D E Add MTT Reagent D->E F Incubate (2-4 hours) E->F G Solubilize Formazan F->G H Measure Absorbance (570 nm) G->H I Generate Dose- Response Curves H->I J Calculate IC50 Values I->J

Caption: A generalized workflow for the preliminary cytotoxicity screening of this compound.

Apoptosis Signaling Pathways

Apoptosis, or programmed cell death, is primarily executed through two interconnected signaling pathways: the extrinsic and intrinsic pathways.[7] Both pathways converge on the activation of executioner caspases, which are proteases that dismantle the cell.[8]

G cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_execution Common Execution Pathway ext_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor (e.g., FasR, TNFR) ext_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Pro-Caspase-8 Activation disc->caspase8 bcl2_family Bcl-2 Family (Bax/Bak activation) caspase8->bcl2_family Crosstalk (via Bid) caspase3 Executioner Caspases (Caspase-3, -6, -7) caspase8->caspase3 Direct Activation dna_damage Cellular Stress (e.g., DNA Damage) dna_damage->bcl2_family mito Mitochondrion bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Pro-Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 Direct Activation apoptosis Apoptosis caspase3->apoptosis

References

Methodological & Application

Application Notes and Protocols for Clodantoin Antifungal Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting antifungal susceptibility testing (AST) of the novel investigational antifungal agent, Clodantoin. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy.[1][2]

Introduction to this compound

This compound is an investigational antifungal agent with a proposed mechanism of action targeting the fungal cell membrane integrity. Preliminary studies suggest it may inhibit the ergosterol biosynthesis pathway, a critical component for fungal cell survival.[3][4][5] Accurate and standardized susceptibility testing is crucial for determining its spectrum of activity, establishing effective concentrations, and monitoring for the potential development of resistance.

Postulated Mechanism of Action of this compound

This compound is hypothesized to act as an inhibitor of the fungal enzyme lanosterol 14-alpha-demethylase, which is encoded by the ERG11 gene.[6] This enzyme is a key component of the ergosterol biosynthesis pathway.[3][5] Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane.[3][5] This disruption of membrane integrity and function ultimately results in the cessation of fungal growth and cell death.[4][7]

cluster_fungal_cell Fungal Cell Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-alpha-demethylase (ERG11 product) Lanosterol_to_Ergosterol_Block X Lanosterol->Lanosterol_to_Ergosterol_Block Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Fungal_Growth Fungal Growth Membrane->Fungal_Growth Disrupted_Membrane Disrupted Cell Membrane (Altered Fluidity & Integrity) Growth_Inhibition Growth Inhibition / Cell Death Disrupted_Membrane->Growth_Inhibition This compound This compound Lanosterol_to_Ergosterol_Block->Disrupted_Membrane Toxic sterol accumulation Ergosterol depletion

Caption: Postulated signaling pathway for this compound's antifungal activity.

Experimental Protocols

The following protocols are provided for determining the Minimum Inhibitory Concentration (MIC) of this compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8]

This method is considered the gold standard for antifungal susceptibility testing and involves testing a range of this compound concentrations in a liquid medium.[2][8]

Workflow for Broth Microdilution MIC Testing

A Prepare this compound Stock Solution C Perform 2-fold Serial Dilutions of this compound in 96-well plate A->C B Prepare Fungal Inoculum (0.5 McFarland) D Inoculate Wells with Standardized Fungal Suspension B->D C->D E Incubate at 35°C for 24-48 hours D->E F Read Plates Visually or Spectrophotometrically E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Experimental workflow for the broth microdilution method.

Detailed Protocol:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder.

    • Dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1600 µg/mL). The solvent should not affect fungal growth at its final concentration.

    • Further dilute the stock solution in RPMI 1640 medium (buffered with MOPS) to achieve the desired starting concentration for serial dilutions.

  • Preparation of Fungal Inoculum:

    • From a fresh (24-48 hour) culture on Sabouraud Dextrose Agar (SDA), select several distinct colonies.

    • Suspend the colonies in sterile saline (0.85%).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.[9]

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Microdilution Plate Setup:

    • Use a sterile 96-well microtiter plate.

    • Dispense 100 µL of RPMI 1640 medium into wells 2 through 12.

    • Add 200 µL of the starting this compound concentration to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 should serve as a positive growth control (medium and inoculum, no drug).

    • Well 12 should serve as a sterility control (medium only).

  • Inoculation:

    • Inoculate each well (1 through 11) with 100 µL of the standardized fungal inoculum. This will bring the final volume in each well to 200 µL and halve the drug concentrations to the final desired test range.

  • Incubation:

    • Seal the plate or use a lid to prevent evaporation.

    • Incubate the plate at 35°C for 24 to 48 hours. The incubation time may vary depending on the fungal species being tested.[10]

  • Reading and Interpreting Results:

    • Following incubation, examine the wells for turbidity (visible growth). A reading mirror can aid in visualization.

    • The MIC is the lowest concentration of this compound that shows no visible growth (or significant growth inhibition, e.g., ≥50% reduction compared to the growth control) as determined by visual inspection or by reading the optical density at a specific wavelength (e.g., 530 nm) with a microplate reader.[1]

This agar-based method is a simpler alternative for routine testing and provides a qualitative or semi-quantitative result.[2][9]

Detailed Protocol:

  • Preparation of Agar Plates:

    • Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (GMB).[9] The agar depth should be uniform at approximately 4 mm.

  • Preparation of Fungal Inoculum:

    • Prepare the inoculum as described for the broth microdilution method (0.5 McFarland standard).

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Rotate the swab against the side of the tube to remove excess fluid.

    • Swab the entire surface of the GMB agar plate evenly in three directions to ensure confluent growth.

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Application of this compound Disks:

    • Prepare or obtain paper disks (6 mm diameter) impregnated with a standardized amount of this compound.

    • Aseptically place the this compound disk onto the center of the inoculated agar surface.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C for 20 to 24 hours.

  • Reading and Interpreting Results:

    • After incubation, measure the diameter of the zone of inhibition (the area with no fungal growth) around the disk in millimeters.

    • The interpretation of the zone diameter (susceptible, intermediate, or resistant) requires correlation with MIC data.

Data Presentation

Quantitative data from susceptibility testing should be summarized for clear interpretation and comparison.

Table 1: Example MIC Data for this compound against various fungal species.

Fungal SpeciesNo. of IsolatesThis compound MIC Range (µg/mL)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)
Candida albicans500.03 - 10.1250.5
Candida glabrata500.125 - 814
Candida parapsilosis500.015 - 0.50.060.25
Aspergillus fumigatus400.25 - 40.52
Cryptococcus neoformans300.06 - 20.251

MIC₅₀: The MIC at which 50% of the isolates are inhibited. MIC₉₀: The MIC at which 90% of the isolates are inhibited.

Table 2: Example Zone Diameter Data for this compound (5 µg disk).

Fungal SpeciesNo. of IsolatesZone Diameter Range (mm)Mean Zone Diameter (mm)
Candida albicans5018 - 2823
Candida glabrata5010 - 2215
Candida parapsilosis5022 - 3227

Quality Control

For all susceptibility testing, it is imperative to include quality control (QC) strains with known MIC values or zone diameters. Recommended QC strains for yeast testing include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[11] Testing of these strains should be performed with each batch of tests to ensure the validity of the results. The obtained values should fall within the established acceptable ranges for the specific QC strain.

References

Application Note: Determination of the Minimum Inhibitory Concentration (MIC) of Clodantoin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3][4] It is a critical parameter used to assess the potency of new antimicrobial agents, determine bacterial susceptibility to drugs, and provide essential data for therapeutic guidance.[1][5][6] Clodantoin is a topical antifungal agent with activity against organisms such as Candida albicans.[7][8] This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a standardized and widely used technique.[1][9] The procedures outlined are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12]

Principle of the Method: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium.[5][13] The assay is typically performed in a 96-well microtiter plate.[9][14] Following incubation, the plates are examined for visible signs of bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[1][2][9]

Experimental Protocols

Protocol 1: Broth Microdilution Method

This protocol details the steps for determining the MIC of this compound using the broth microdilution method in a 96-well microtiter plate format.[14][15]

1.1 Materials and Equipment:

  • This compound

  • Appropriate solvent for this compound (e.g., Dimethyl sulfoxide - DMSO)

  • Sterile 96-well, round-bottom microtiter plates[14]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other appropriate liquid medium[16]

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922 for quality control)

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Multichannel pipette and sterile tips

  • Incubator set to 35-37°C[9]

  • Sterile petri dishes and test tubes[14]

1.2 Preparation of this compound Stock Solution:

  • Prepare a high-concentration stock solution of this compound (e.g., 1000 µg/mL or 10 times the highest concentration to be tested) by dissolving the accurately weighed powder in a suitable solvent.[16]

  • Further dilutions should be made in the appropriate sterile broth medium (e.g., CAMHB) to create working solutions.[14]

  • The final concentration of the solvent (e.g., DMSO) in the wells should not exceed a level that affects microbial growth (typically ≤1%).

1.3 Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[15] This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.

  • Within 15 minutes of preparation, dilute this standardized suspension in the broth medium to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4][17]

1.4 Assay Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[14]

  • Add 100 µL of the 2x concentrated this compound working solution to the first column of wells, resulting in the highest desired test concentration.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly. Repeat this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.[15]

  • Column 11 serves as the growth control (no drug), and Column 12 serves as the sterility control (no bacteria).[13]

  • Inoculate wells in columns 1 through 11 with 5 µL of the prepared bacterial inoculum (adjusted to deliver the final concentration of 5 x 10⁵ CFU/mL).[14] Do not add bacteria to column 12.

  • Incubate the plate at 35-37°C for 16-20 hours in ambient air.[5][9]

1.5 Interpretation of Results:

  • After incubation, examine the plate for turbidity. The sterility control (Column 12) should be clear, and the growth control (Column 11) should show distinct turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).[1][2] Growth may appear as turbidity or a button of cells at the bottom of the well.

1.6 Quality Control:

  • Always include reference strains with known MIC values (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in each run to ensure the validity of the results.[1]

  • The obtained MIC values for the quality control strains must fall within the acceptable ranges defined by CLSI or EUCAST guidelines.[18]

Data Presentation

Table 1: Preparation of this compound Working Solutions

Tube Volume of Stock (µg/mL) Volume of Broth Final Concentration (2x)
1 100 µL of 2560 µg/mL 900 µL 256 µg/mL
2 100 µL of Tube 1 100 µL 128 µg/mL
3 100 µL of Tube 2 100 µL 64 µg/mL
... ... ... ...
10 100 µL of Tube 9 100 µL 0.25 µg/mL

Note: This table provides an example for achieving a final test concentration range of 128 µg/mL to 0.125 µg/mL.

Table 2: Example 96-Well Plate Layout for MIC Determination

Column 1 2 3 4 5 6 7 8 9 10 11 12
Content Drug Dilution 1 Drug Dilution 2 Drug Dilution 3 Drug Dilution 4 Drug Dilution 5 Drug Dilution 6 Drug Dilution 7 Drug Dilution 8 Drug Dilution 9 Drug Dilution 10 Growth Control Sterility Control
[Drug] µg/mL 128 64 32 16 8 4 2 1 0.5 0.25 0 0
Inoculum + + + + + + + + + + + -

Note: '+' indicates the addition of bacterial inoculum, '-' indicates no inoculum.

Table 3: Recording and Interpreting MIC Results

Test Organism This compound Concentration (µg/mL) Growth (+/-) MIC (µg/mL)
Example Strain 1 128 - 16
64 -
32 -
16 -
8 +
4 +
... +
Growth Control +

Note: '+' indicates visible growth (turbidity), '-' indicates no visible growth (clear).

Visualizations

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Analysis Phase prep_culture 1. Prepare Overnight Bacterial Culture prep_inoculum 3. Standardize Inoculum (0.5 McFarland) prep_culture->prep_inoculum prep_stock 2. Prepare this compound Stock Solution plate_setup 4. Dispense Broth & Prepare Serial Dilutions in 96-Well Plate prep_stock->plate_setup inoculate 5. Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate plate_setup->inoculate incubate 6. Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_plate 7. Visually Inspect for Bacterial Growth incubate->read_plate determine_mic 8. Determine MIC Value read_plate->determine_mic Serial_Dilution stock 2X Drug Working Solution w1 Well 1 (100µL Broth) stock->w1 Add 100µL w2 Well 2 (100µL Broth) w1->w2 Transfer 100µL w3 Well 3 (100µL Broth) w2->w3 Transfer 100µL w4 ... w3->w4 Transfer 100µL

References

Application Notes and Protocols: Clodantoin Time-Kill Assay for Candida Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Time-kill assays are a cornerstone in the preclinical evaluation of antimicrobial agents, providing critical insights into their pharmacodynamic properties. These assays reveal the rate and extent of microbial killing over time, helping to differentiate between fungistatic and fungicidal activity. This information is vital for optimizing dosing regimens and predicting in vivo efficacy.[1] This document provides a detailed protocol for performing a time-kill assay to evaluate the activity of Clodantoin (also known as Chlordantoin), a topical antifungal agent, against Candida species.[2][3][]

Candida species are a significant cause of opportunistic fungal infections, ranging from superficial mucosal to life-threatening systemic candidiasis.[5] The emergence of resistance to conventional antifungal therapies necessitates the evaluation of new and existing compounds.[5] The protocol described herein is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI), particularly documents M27-A3 and M27-A4, to ensure reproducibility and accuracy.[6][7][8][9][10]

Key Definitions:

  • Fungistatic Activity: An agent that inhibits fungal growth, operationally defined as a <3-log10 (or <99.9%) reduction in colony-forming units per milliliter (CFU/mL) from the initial inoculum.[1]

  • Fungicidal Activity: An agent that actively kills fungal cells, defined as a ≥3-log10 (or ≥99.9%) reduction in CFU/mL from the starting inoculum.

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. This value is predetermined and used to select the concentrations of this compound for the time-kill assay.[1]

Experimental Protocol

This protocol outlines the procedure for conducting a time-kill assay with this compound against a selected Candida species.

I. Materials
  • Test Compound: this compound (Chlordantoin)

  • Solvent: Dimethyl sulfoxide (DMSO)[11][12]

  • Fungal Isolate: A well-characterized strain of Candida (e.g., Candida albicans ATCC 90028)

  • Growth Media:

    • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).[2][3][11]

    • Sabouraud Dextrose Agar (SDA) plates for colony counting.[3]

  • Reagents and Consumables:

    • Sterile saline (0.9% NaCl)

    • Sterile deionized water

    • Sterile glass tubes or flasks

    • Sterile pipette tips and serological pipettes

    • Micropipettes

    • Spectrophotometer

    • 0.5 McFarland turbidity standard

    • Incubator set to 35°C[2][3][11]

    • Shaking incubator or orbital shaker[13]

    • Vortex mixer

    • Spiral plater or sterile spreaders

    • Colony counter (optional)[14]

II. Inoculum Preparation

A standardized inoculum is critical for the reproducibility of the assay.[3]

  • Strain Revival: From a frozen stock, streak the selected Candida strain onto an SDA plate.

  • Incubation: Incubate the plate at 35°C for 24-48 hours to obtain fresh, well-isolated colonies.[3][14]

  • Colony Selection: Select 3-5 large colonies and suspend them in 5 mL of sterile saline.[3]

  • Turbidity Adjustment: Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard by vortexing and adding sterile saline. This corresponds to approximately 1-5 x 10^6 CFU/mL.

  • Final Inoculum Dilution: Prepare a 1:10 dilution of the adjusted suspension in RPMI 1640 medium. This will be further diluted 1:10 in the final assay setup to achieve the target starting inoculum of approximately 1-5 x 10^5 CFU/mL.[11]

III. Assay Setup
  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in RPMI 1640 medium to achieve the desired test concentrations. The final concentrations should typically be multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x, 16x MIC). The final DMSO concentration should be non-inhibitory to the fungus (typically ≤1%).

  • Tube Labeling: Label sterile glass tubes for each this compound concentration, a growth control (no drug), and a solvent control (medium with the same final concentration of DMSO as the test tubes).[3]

  • Inoculation:

    • Add 9 mL of the appropriate medium (containing the desired this compound concentration, solvent, or no additive) to each respective tube.

    • Inoculate each tube with 1 mL of the final diluted fungal suspension (from step II.5) to achieve a starting inoculum of approximately 1-5 x 10^5 CFU/mL.[3][11]

IV. Incubation and Sampling
  • Incubation: Incubate all tubes at 35°C with constant agitation (e.g., 150-200 rpm) to ensure aeration and uniform exposure to the antifungal agent.[3][13]

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours), aseptically remove a 100 µL aliquot from each tube.[3]

  • Serial Dilutions: Perform 10-fold serial dilutions of each aliquot in sterile saline to achieve a countable number of colonies (typically 30-300).

  • Plating: Plate 100 µL of the appropriate dilutions onto SDA plates in duplicate.[3]

  • Incubation: Incubate the SDA plates at 35°C for 24-48 hours, or until colonies are clearly visible and countable.[3][14]

V. Data Collection and Analysis
  • Colony Counting: Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

  • Data Transformation: Convert the CFU/mL values to log10 CFU/mL. The lower limit of detection is typically determined by the plating volume and initial dilution.

  • Time-Kill Curve Generation: Plot the mean log10 CFU/mL versus time for each this compound concentration and the controls.

VI. Antifungal Carryover Assessment

It is essential to ensure that residual this compound transferred during plating does not inhibit fungal growth on the agar plate, which could lead to an overestimation of its activity.[2][3][11] This can be assessed by various methods, including plating small volumes or using membrane filtration.[2][11] If carryover is detected, the protocol must be modified (e.g., by further dilution or washing steps) to eliminate its effect.

Data Presentation

Quantitative data from the time-kill assay should be summarized in a clear and structured table to facilitate comparison.

Table 1: Example Time-Kill Data for this compound against Candida albicans

Time (hours)Growth Control (log10 CFU/mL)Solvent Control (log10 CFU/mL)This compound (1x MIC) (log10 CFU/mL)This compound (4x MIC) (log10 CFU/mL)This compound (16x MIC) (log10 CFU/mL)
05.205.215.195.225.20
25.555.585.054.884.51
46.106.134.914.323.87
66.786.814.753.763.15
87.357.404.603.11<2.00
128.108.154.52<2.00<2.00
248.508.554.45<2.00<2.00
488.528.574.48<2.00<2.00

Note: The values presented in this table are for illustrative purposes only. A result of <2.00 log10 CFU/mL indicates that the count was below the limit of detection.

Table 2: Summary of Log10 CFU/mL Reduction at 24 Hours

ConcentrationInitial Inoculum (log10 CFU/mL)24h CFU/mL (log10)Log10 ReductionInterpretation
1x MIC5.194.450.74Fungistatic
4x MIC5.22<2.00>3.22Fungicidal
16x MIC5.20<2.00>3.20Fungicidal

Visualization

This compound Time-Kill Assay Workflow

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_sampling Sampling & Plating cluster_analysis Data Analysis A 1. Revive Candida Strain on SDA Plate B 2. Prepare 0.5 McFarland Inoculum Suspension A->B D 4. Inoculate Tubes (Growth Control, Solvent Control, This compound Concentrations) B->D C 3. Prepare this compound Stock & Dilutions C->D E 5. Incubate at 35°C with Agitation D->E F 6. Sample at Time Points (0, 2, 4, 8, 12, 24, 48h) E->F G 7. Perform Serial Dilutions F->G H 8. Plate on SDA G->H I 9. Incubate Plates (24-48h) & Count Colonies H->I J 10. Calculate log10 CFU/mL I->J K 11. Plot Time-Kill Curves J->K

Caption: Workflow for the this compound time-kill assay against Candida species.

This compound Signaling Pathway (Hypothesized)

As the precise molecular mechanism of this compound is not extensively detailed in publicly available literature, a specific signaling pathway diagram cannot be accurately generated. Antifungal agents typically act through mechanisms such as disrupting cell membrane integrity, inhibiting cell wall synthesis, or interfering with DNA/RNA synthesis.[1] For example, azoles inhibit ergosterol biosynthesis, while polyenes bind to ergosterol to form pores in the cell membrane.Further research would be required to elucidate the specific pathway affected by this compound.

References

Application Note: In Vitro Biofilm Model for Testing Clodantoin Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The formation of these complex, sessile communities of bacteria encased in a self-produced extracellular polymeric substance (EPS) matrix provides a protective niche, rendering planktonic-based antimicrobial susceptibility tests largely irrelevant. Consequently, there is a critical need for robust in vitro models that mimic the biofilm mode of growth to accurately assess the efficacy of novel anti-biofilm agents.

Clodantoin, a hydantoin derivative, has been historically recognized for its antifungal properties. The broader class of hydantoin derivatives has demonstrated a range of antimicrobial activities, including the ability to disrupt bacterial membranes and, in some cases, inhibit biofilm formation.[1] This application note provides a detailed protocol for establishing an in vitro biofilm model to evaluate the efficacy of this compound against clinically relevant bacterial pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. While specific quantitative data on the anti-biofilm activity of this compound is not extensively available in public literature, this document offers a comprehensive framework for researchers to generate such data.

Principle of the Biofilm Model

This protocol utilizes a static microtiter plate model, a high-throughput method for screening the anti-biofilm potential of compounds. The assay is based on the ability of bacteria to form biofilms on the surface of the polystyrene wells. The total biofilm biomass can be quantified using the crystal violet staining method. For a more detailed analysis of biofilm structure and cell viability, Confocal Laser Scanning Microscopy (CLSM) is employed.

Key Bacterial Signaling Pathways in Biofilm Formation

Understanding the molecular mechanisms of biofilm formation is crucial for the development of targeted therapies. This compound, as a potential anti-biofilm agent, may interfere with key signaling pathways that regulate this process.

1. Quorum Sensing in Pseudomonas aeruginosa

P. aeruginosa, a Gram-negative opportunistic pathogen, relies heavily on cell-to-cell communication, or quorum sensing (QS), to coordinate the expression of virulence factors and biofilm formation. The hierarchical QS network in P. aeruginosa consists of three main systems: las, rhl, and pqs. The las system, regulated by the transcriptional regulator LasR and its autoinducer 3O-C12-HSL, is at the top of the cascade and activates the rhl and pqs systems. These systems collectively control the production of virulence factors such as elastase, rhamnolipids, and pyocyanin, as well as components of the biofilm matrix. Inhibition of these QS systems presents a promising strategy for attenuating P. aeruginosa virulence and biofilm formation.

Caption: Quorum sensing cascade in P. aeruginosa.

2. Agr System in Staphylococcus aureus

S. aureus, a Gram-positive pathogen, utilizes the accessory gene regulator (agr) system for quorum sensing. This system controls the expression of a wide array of virulence factors and is involved in the regulation of biofilm formation and dispersal. The agr locus encodes a two-component signaling system that is activated by an autoinducing peptide (AIP). Upon reaching a threshold concentration, AIP binds to the AgrC sensor kinase, leading to the phosphorylation of the AgrA response regulator. Phosphorylated AgrA then activates the transcription of RNAIII, the effector molecule of the agr system. RNAIII upregulates the expression of secreted virulence factors and downregulates the expression of surface-associated adhesins, promoting biofilm dispersal.

G cluster_agr agr Operon AgrD AgrD (Pro-peptide) AgrB AgrB (Transporter/Protease) AgrD->AgrB processed by AIP AIP AgrB->AIP exports AgrC AgrC (Sensor Kinase) AIP->AgrC activates AgrA AgrA (Response Regulator) AgrC->AgrA phosphorylates RNAIII RNAIII AgrA->RNAIII activates transcription of Secreted_Virulence Secreted Virulence Factors (e.g., toxins, proteases) RNAIII->Secreted_Virulence upregulates Surface_Adhesins Surface Adhesins RNAIII->Surface_Adhesins downregulates Biofilm_Dispersal Biofilm Dispersal RNAIII->Biofilm_Dispersal promotes

Caption: The agr quorum sensing system in S. aureus.

Experimental Protocols

Materials and Reagents
  • Bacterial strains (Pseudomonas aeruginosa PAO1, Staphylococcus aureus ATCC 29213, or other relevant strains)

  • Tryptic Soy Broth (TSB)

  • Glucose

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (for CLSM)

  • Sterile glass coverslips (for CLSM)

  • Sterile 24-well plates (for CLSM)

Experimental Workflow

G cluster_quantification Quantification cluster_visualization Visualization (CLSM) start Start culture Overnight Bacterial Culture start->culture dilution Dilute Culture & Inoculate Microtiter Plate culture->dilution incubation Incubate to Form Biofilm (24-48h, 37°C) dilution->incubation treatment Treat with this compound (Various Concentrations) incubation->treatment biofilm_on_coverslip Grow Biofilm on Coverslip incubation->biofilm_on_coverslip incubation2 Incubate with Treatment (24h, 37°C) treatment->incubation2 wash1 Wash to Remove Planktonic Cells incubation2->wash1 stain Stain with Crystal Violet wash1->stain wash2 Wash to Remove Excess Stain stain->wash2 solubilize Solubilize with Acetic Acid wash2->solubilize read Read Absorbance (OD590nm) solubilize->read end End read->end treatment_coverslip Treat with this compound biofilm_on_coverslip->treatment_coverslip stain_live_dead Stain with LIVE/DEAD treatment_coverslip->stain_live_dead image Image with CLSM stain_live_dead->image analyze Analyze Biofilm Structure & Viability image->analyze analyze->end

Caption: Experimental workflow for testing this compound efficacy.

Protocol 1: Crystal Violet Biofilm Assay
  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of TSB and incubate overnight at 37°C with shaking.

  • Inoculum Preparation: Dilute the overnight culture 1:100 in TSB supplemented with 1% glucose.

  • Biofilm Formation: Add 100 µL of the diluted culture to each well of a 96-well microtiter plate. Include wells with sterile medium only as a negative control. Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.

  • This compound Treatment: After incubation, gently remove the planktonic culture from each well. Wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells. Add 100 µL of fresh TSB containing various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound). Incubate for a further 24 hours at 37°C.

  • Crystal Violet Staining:

    • Discard the medium and wash the wells three times with 200 µL of sterile PBS.

    • Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.

    • Remove the methanol and allow the plate to air dry.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.

    • Air dry the plate completely.

  • Quantification:

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Incubate for 15 minutes at room temperature with gentle shaking.

    • Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

    • Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [1 - (OD590 of treated well / OD590 of control well)] x 100

Protocol 2: Confocal Laser Scanning Microscopy (CLSM) for Viability Assessment
  • Biofilm Formation on Coverslips: Place sterile glass coverslips into the wells of a 24-well plate. Add 1 mL of a 1:100 dilution of an overnight bacterial culture in TSB with 1% glucose to each well. Incubate at 37°C for 24-48 hours to allow biofilm formation on the coverslips.

  • This compound Treatment: Gently remove the planktonic culture and wash the coverslips twice with sterile PBS. Add 1 mL of fresh TSB containing the desired concentration of this compound (and a vehicle control) to the wells. Incubate for a further 24 hours.

  • Staining:

    • Carefully remove the coverslips from the wells and gently wash with PBS.

    • Prepare the LIVE/DEAD™ BacLight™ staining solution according to the manufacturer's instructions (typically a mixture of SYTO® 9 and propidium iodide).

    • Place the coverslips on a microscope slide and add a drop of the staining solution. Incubate in the dark at room temperature for 15 minutes.

  • Imaging:

    • Mount the coverslip on the slide.

    • Visualize the biofilm using a confocal laser scanning microscope. Live bacteria will fluoresce green (SYTO® 9), while dead bacteria with compromised membranes will fluoresce red (propidium iodide).

    • Acquire z-stack images to analyze the three-dimensional structure of the biofilm.

  • Image Analysis: Use image analysis software (e.g., ImageJ with appropriate plugins) to quantify the biovolume of live and dead cells, biofilm thickness, and overall architecture.

Data Presentation

Quantitative data from the crystal violet assay should be summarized in a table for clear comparison of the anti-biofilm activity of this compound at different concentrations.

Table 1: Effect of this compound on P. aeruginosa Biofilm Formation (Example Data)

This compound Concentration (µg/mL)Mean OD590 ± SD% Biofilm Inhibition
0 (Control)1.25 ± 0.120%
101.05 ± 0.0916%
250.82 ± 0.1134.4%
500.45 ± 0.0764%
1000.21 ± 0.0583.2%

Note: This is example data. Actual results will vary depending on the bacterial strain and experimental conditions.

Table 2: Effect of this compound on S. aureus Biofilm Formation (Template for Data)

This compound Concentration (µg/mL)Mean OD590 ± SD% Biofilm Inhibition
0 (Control)
Test Concentration 1
Test Concentration 2
Test Concentration 3
Test Concentration 4

Conclusion

The protocols outlined in this application note provide a standardized and reproducible method for evaluating the efficacy of this compound against bacterial biofilms. The combination of the high-throughput crystal violet assay and the detailed structural and viability information from CLSM offers a comprehensive approach for characterizing the anti-biofilm properties of this and other hydantoin derivatives. This framework will enable researchers to generate crucial data to support the development of novel therapeutic strategies to combat biofilm-associated infections.

References

Synthesis and Purification of Clodantoin for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and purification of Clodantoin (5-heptan-3-yl-3-(trichloromethylsulfanyl)imidazolidine-2,4-dione), a compound of interest for research purposes, particularly in the development of antifungal agents.

Introduction

This compound is a hydantoin derivative containing a trichloromethylthio group, a moiety associated with antifungal activity. As a member of the N-trichloromethylthio fungicide class, which includes well-known compounds like Captan and Folpet, this compound is a valuable compound for studying mechanisms of antifungal action and for the development of new therapeutic agents. The protocols outlined below describe a two-step synthesis process followed by purification procedures to obtain high-purity this compound suitable for research applications.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₇Cl₃N₂O₂S
Molecular Weight 347.68 g/mol
CAS Number 5588-20-5
Appearance Expected to be a crystalline solid
Solubility Expected to be soluble in organic solvents like acetone, ethanol, and chloroform, and practically insoluble in water.

Table 2: Summary of Synthetic Steps and Expected Outcomes

StepReactionKey ReagentsExpected YieldExpected Purity
1 Synthesis of 5-(heptan-3-yl)imidazolidine-2,4-dione (Precursor)3-Heptanone, Potassium Cyanide, Ammonium CarbonateGoodHigh (after recrystallization)
2 Synthesis of this compound5-(heptan-3-yl)imidazolidine-2,4-dione, Perchloromethyl mercaptan, Sodium HydroxideHighHigh (after purification)

Experimental Protocols

Part 1: Synthesis of 5-(heptan-3-yl)imidazolidine-2,4-dione (Precursor)

This protocol utilizes the Bucherer-Bergs reaction, a well-established method for the synthesis of 5-substituted hydantoins from ketones.

Materials:

  • 3-Heptanone

  • Potassium Cyanide (KCN) (EXTREMELY TOXIC: Handle with extreme caution in a well-ventilated fume hood)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-heptanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask until the solids are sufficiently suspended.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Maintain the reflux for 4-6 hours. The reaction mixture will likely become a clear, yellowish solution.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid in a fume hood until the pH is approximately 1-2. This will cause the precipitation of the crude 5-(heptan-3-yl)imidazolidine-2,4-dione.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure 5-(heptan-3-yl)imidazolidine-2,4-dione. Dry the purified product in a desiccator.

Part 2: Synthesis of this compound

This step involves the N-thiolation of the hydantoin precursor with perchloromethyl mercaptan in an alkaline solution.

Materials:

  • 5-(heptan-3-yl)imidazolidine-2,4-dione (from Part 1)

  • Perchloromethyl mercaptan (Trichloromethanesulfenyl chloride) (HIGHLY TOXIC AND CORROSIVE: Handle with extreme caution in a well-ventilated fume hood)

  • Sodium Hydroxide (NaOH)

  • Water

  • Suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of Precursor: In a round-bottom flask, dissolve the 5-(heptan-3-yl)imidazolidine-2,4-dione (1.0 eq) in an aqueous solution of sodium hydroxide (1.0-1.1 eq). Stir until a clear solution is obtained.

  • Addition of Perchloromethyl Mercaptan: While stirring vigorously, slowly add perchloromethyl mercaptan (1.0 eq) to the alkaline solution. The reaction is typically exothermic, and cooling in an ice bath may be necessary to maintain a moderate temperature. A precipitate of this compound should form.

  • Reaction Completion: Continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.

  • Isolation and Extraction: If a solid precipitate forms, it can be collected by filtration, washed with water, and dried. Alternatively, the reaction mixture can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification:

    • Wash the organic extract with water and then with a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol, hexane, or a mixture thereof) to yield the final product.

Mandatory Visualization

Logical Workflow for the Synthesis of this compound

Clodantoin_Synthesis cluster_precursor Step 1: Precursor Synthesis cluster_this compound Step 2: this compound Synthesis cluster_purification Purification Heptanone 3-Heptanone BuchererBergs Bucherer-Bergs Reaction Heptanone->BuchererBergs Reagents1 KCN, (NH₄)₂CO₃ Ethanol/Water Reagents1->BuchererBergs Precursor 5-(heptan-3-yl)imidazolidine- 2,4-dione BuchererBergs->Precursor NThiolation N-Thiolation Precursor_in->NThiolation Reagents2 Perchloromethyl mercaptan, NaOH Reagents2->NThiolation This compound This compound NThiolation->this compound Purification Recrystallization This compound->Purification Purethis compound Pure this compound Purification->Purethis compound

Caption: Logical workflow for the two-step synthesis of this compound.

Proposed Antifungal Mechanism of Action Signaling Pathway

The precise signaling pathway of this compound's antifungal action is not well-elucidated. However, based on the known mechanisms of related N-trichloromethylthio fungicides like Captan, a plausible mechanism involves the depletion of intracellular thiols, leading to oxidative stress and inhibition of key cellular processes.

Antifungal_Mechanism This compound This compound CellWall Fungal Cell Wall This compound->CellWall Penetration CellMembrane Fungal Cell Membrane CellWall->CellMembrane IntracellularThiols Intracellular Thiols (e.g., Glutathione) CellMembrane->IntracellularThiols Interaction ThiolDepletion Thiol Depletion IntracellularThiols->ThiolDepletion OxidativeStress Oxidative Stress ThiolDepletion->OxidativeStress EnzymeInhibition Enzyme Inactivation ThiolDepletion->EnzymeInhibition CellularProcesses Disruption of Cellular Processes (e.g., Respiration, Metabolism) OxidativeStress->CellularProcesses EnzymeInhibition->CellularProcesses CellDeath Fungal Cell Death CellularProcesses->CellDeath

Caption: Proposed mechanism of this compound's antifungal action.

Application Note: HPLC Analysis of Clodantoin and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Introduction

Clodantoin (also known as Chlordantoin) is a hydantoin-based antifungal agent. The quantitative analysis of this compound and its metabolites in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, quality control, and drug development. This application note describes a proposed High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound. Additionally, a more sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is outlined for the analysis of its potential metabolites.

Due to the limited availability of specific analytical methods for this compound in published literature, the protocols described herein are based on established methods for other hydantoin derivatives and compounds with similar chemical moieties. Method validation according to ICH guidelines is recommended before implementation.

Chemical Structure of this compound

Application Notes and Protocols for Clodantoin in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clodantoin, also known as Chlordantoin, is a hydantoin derivative with established antifungal properties.[1][2] Hydantoin scaffolds are a cornerstone in medicinal chemistry, forming the basis for a variety of therapeutic agents with a broad spectrum of biological activities, including anticonvulsant, antimicrobial, and anticancer effects.[3][4][5] These application notes provide a comprehensive guide to the preparation of this compound stock solutions for use in in vitro assays and offer protocols for preliminary cytotoxic evaluation.

Quantitative Data Summary

For ease of comparison, the following table summarizes the key quantitative data for this compound.

PropertyValueReference
Synonyms Chlordantoin, Clodantocide[1]
Molecular Formula C₁₁H₁₇Cl₃N₂O₂S[1]
Molecular Weight 347.68 g/mol [1]
Appearance SolidN/A
Solubility Soluble in DMSON/A
Storage Store at -20°CN/A

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for water-insoluble compounds in cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile filter tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 347.68 g/mol = 3.4768 mg

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh approximately 3.5 mg of this compound powder into the microcentrifuge tube. Record the exact weight.

  • Dissolving in DMSO:

    • Based on the actual weight of this compound, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

      • Volume (mL) = (Mass (mg) / 347.68 g/mol ) / 10 mmol/L

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Solubilization:

    • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary. Visually inspect the solution to ensure there are no particulates.

  • Storage:

    • Aliquot the 10 mM this compound stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Note on DMSO Concentration in Cell Culture:

It is crucial to maintain a final DMSO concentration in the cell culture medium that is non-toxic to the cells, typically below 0.5%.[6] For example, to achieve a final this compound concentration of 10 µM in your assay, you would add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium, resulting in a final DMSO concentration of 0.1%.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a general method for assessing the cytotoxicity of this compound against a chosen cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[7][8]

Materials:

  • Chosen mammalian cell line

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • Multi-channel pipettor

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a negative control (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Visualizations

G cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay Workflow weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Solubilize dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C aliquot->store treat Treat with this compound Dilutions store->treat seed Seed Cells seed->treat incubate Incubate treat->incubate assay Perform Viability Assay incubate->assay analyze Analyze Data assay->analyze

Caption: Experimental workflow for this compound stock solution preparation and in vitro assay.

G cluster_pathway Putative Antifungal Mechanism of this compound This compound This compound (Hydantoin Derivative) membrane Fungal Cell Membrane (Ergosterol) This compound->membrane Disruption permeability Increased Membrane Permeability membrane->permeability leakage Leakage of Intracellular Contents permeability->leakage death Fungal Cell Death leakage->death

Caption: Putative antifungal mechanism of action for this compound.

References

Experimental Use of 8-Hydroxyquinoline Derivatives in Fungal Infection Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Clodantoin": Initial searches for "this compound" did not yield specific results for an antifungal agent. It is presumed that this may be a typographical error for "Clioquinol," a well-studied antifungal compound belonging to the 8-hydroxyquinoline class. This document will focus on the experimental use of Clioquinol and its derivatives based on available scientific literature.

Introduction

Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) and other 8-hydroxyquinoline derivatives are compounds with broad-spectrum antimicrobial activity, including significant antifungal properties. Their mechanism of action primarily involves the disruption of fungal cell wall and membrane integrity, as well as the chelation of metal ions essential for fungal growth.[1][2][3] These characteristics make them valuable candidates for research and development of new antifungal therapies, particularly in the context of emerging drug resistance.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in evaluating the antifungal potential of Clioquinol and its derivatives in experimental models.

Data Presentation: In Vitro Antifungal Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Clioquinol and other 8-hydroxyquinoline derivatives against a range of pathogenic fungi.

Table 1: Antifungal Activity of Clioquinol against various fungal species.

Fungal SpeciesMIC Range (µg/mL)Reference(s)
Candida spp.0.031 - 2[4][5]
Candida auris0.125 - 1 (mg/L)[6]
Aspergillus fumigatus6 (mg/L)[6]
Fusarium spp.0.5 - 2[6]
Trichophyton rubrum0.25[7]
Trichophyton mentagrophytes0.25[7]
Microsporum canis0.5 - 2[6]
Mucorales spp.4 - 8[6]

Table 2: Antifungal Activity of other 8-Hydroxyquinoline Derivatives.

CompoundFungal SpeciesMIC Range (µg/mL)Reference(s)
8-hydroxy-5-quinolinesulfonic acidCandida spp.1 - 512[4][5]
8-hydroxy-5-quinolinesulfonic acidDermatophytes2 - 1024[4][5]
8-hydroxy-7-iodo-5-quinolinesulfonic acidCandida spp.2 - 1024[4][5]
8-hydroxy-7-iodo-5-quinolinesulfonic acidDermatophytes2 - 1024[4][5]
NitroxolineCandida auris0.125 - 1 (mg/L)[6]

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively.[4][5]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an 8-hydroxyquinoline derivative against a fungal isolate.

Materials:

  • Test compound (e.g., Clioquinol)

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolate

  • Sterile saline (0.85%) or water with 0.05% Tween 80 (for filamentous fungi)

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Fungal Inoculum:

    • Yeasts: Culture the yeast on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

    • Filamentous Fungi: Culture the fungus on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of RPMI 1640 medium to all wells of a 96-well plate.

    • Add 100 µL of the drug stock solution to the first well of each row and perform serial twofold dilutions across the plate.

    • The final concentration of DMSO should not exceed 1-2%.

  • Inoculation: Add 100 µL of the final fungal inoculum to each well.

  • Controls:

    • Growth Control: A well containing only medium and inoculum.

    • Sterility Control: A well containing only medium.

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts or 48-96 hours for filamentous fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control, as determined visually or by a microplate reader.

Protocol 2: In Vivo Fungal Infection Model using Drosophila melanogaster

This protocol is a simplified representation based on studies evaluating antifungal efficacy in a fly model.[8]

Objective: To assess the in vivo efficacy of an 8-hydroxyquinoline derivative in a systemic Candida albicans infection model.

Materials:

  • Toll-deficient Drosophila melanogaster flies

  • Candida albicans strain

  • Needle for injection (e.g., pulled glass capillary)

  • Fly food medium

  • Test compound (e.g., Clioquinol)

  • Sucrose solution (5%)

Procedure:

  • Infection:

    • Culture C. albicans in a suitable liquid medium.

    • Anesthetize adult flies (e.g., with CO2).

    • Inject a small volume (e.g., 50 nL) of the C. albicans suspension into the thorax of each fly.

  • Treatment:

    • Prepare fly food containing the test compound at a desired concentration.

    • Alternatively, the compound can be administered in a 5% sucrose solution.

    • Transfer the infected flies to vials containing the treatment or control (vehicle only) food/solution.

  • Monitoring:

    • Maintain the flies at a constant temperature (e.g., 29°C).

    • Record the number of surviving flies daily for a set period (e.g., 7-10 days).

  • Data Analysis:

    • Plot survival curves (Kaplan-Meier) for each treatment group.

    • Compare the survival rates between the treated and control groups using statistical analysis (e.g., log-rank test).

Visualizations

Mechanism of Action and Signaling Pathways

Mechanism_of_Action cluster_clioquinol Clioquinol cluster_fungal_cell Fungal Cell cluster_cell_wall Cell Wall cluster_cell_membrane Cell Membrane cluster_cellular_processes Cellular Processes Clioquinol Clioquinol (8-Hydroxyquinoline) CellWall Cell Wall Damage Clioquinol->CellWall Direct Interaction IonHomeostasis Disruption of Ion Homeostasis (Metal Chelation) Clioquinol->IonHomeostasis Chelates Fe, Zn, Cu HyphalGrowth Inhibition of Hyphal Growth CellWall->HyphalGrowth Stress Signal MembraneDepolarization Membrane Depolarization IonHomeostasis->MembraneDepolarization MembraneDepolarization->HyphalGrowth BiofilmFormation Inhibition of Biofilm Formation HyphalGrowth->BiofilmFormation

Caption: Proposed mechanism of action of Clioquinol against fungal cells.

Experimental_Workflow A Prepare Fungal Inoculum (Yeast or Mold) C Inoculate 96-well Plate A->C B Prepare Drug Dilutions (8-Hydroxyquinoline derivative) B->C D Incubate at 35°C C->D E Read Results (Visual or Spectrophotometric) D->E F Determine MIC (Lowest concentration with ≥50% inhibition) E->F

Caption: Workflow for antifungal susceptibility testing via broth microdilution.

Signaling_Pathway Clioquinol Clioquinol CellWallStress Cell Wall Stress Clioquinol->CellWallStress CWI_Pathway Cell Wall Integrity (CWI) Pathway CellWallStress->CWI_Pathway HOG_Pathway High Osmolarity Glycerol (HOG) Pathway CellWallStress->HOG_Pathway Calcineurin_Pathway Calcineurin Pathway CellWallStress->Calcineurin_Pathway Chitin_Synthesis Increased Chitin Synthesis (Compensatory Response) CWI_Pathway->Chitin_Synthesis HOG_Pathway->Chitin_Synthesis Calcineurin_Pathway->Chitin_Synthesis Cell_Survival Cell Survival Chitin_Synthesis->Cell_Survival

Caption: Postulated fungal stress response signaling to 8-hydroxyquinoline-induced cell wall damage.

References

Quantifying Clodantoin's Effect on Fungal Growth Kinetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clodantoin, a hydantoin-derivative, has emerged as a compound of interest for its potential antifungal properties. Hydantoin compounds have been recognized for their ability to interfere with critical cellular processes in fungi, including the disruption of cell wall synthesis and the inhibition of essential enzymes.[1][2] This document provides detailed application notes and experimental protocols to quantitatively assess the impact of this compound on fungal growth kinetics. The protocols are designed to be adaptable for various fungal species, with a particular focus on the model organism Candida albicans.

A plausible mechanism of action for this compound is the inhibition of a key enzyme involved in cell wall biosynthesis. Such inhibition would likely trigger the Cell Wall Integrity (CWI) signaling pathway, a conserved stress response cascade in fungi that is activated by cell wall damage.[3][4][5] The protocols outlined below will not only quantify the growth-inhibitory effects of this compound but also provide a method to investigate its impact on this specific signaling pathway.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: In Vitro Susceptibility of Candida albicans to this compound

CompoundMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)IC₅₀ (µg/mL)
This compound16328.5
Fluconazole (Control)120.4

MIC₅₀/₉₀: Minimum Inhibitory Concentration required to inhibit the growth of 50%/90% of isolates. IC₅₀: Concentration of the drug that inhibits 50% of metabolic activity.

Table 2: Kinetic Parameters of Candida albicans Growth in the Presence of this compound

TreatmentLag Phase (hours)Maximum Growth Rate (OD₆₀₀/hour)Maximum OD₆₀₀
Vehicle Control4.2 ± 0.30.25 ± 0.021.1 ± 0.08
This compound (8 µg/mL)7.8 ± 0.50.12 ± 0.010.6 ± 0.05
This compound (16 µg/mL)12.1 ± 0.80.05 ± 0.010.2 ± 0.03
This compound (32 µg/mL)>24<0.01<0.1

Data are presented as mean ± standard deviation.

Table 3: Time-Kill Assay of this compound against Candida albicans

TreatmentLog₁₀ CFU/mL at 0hLog₁₀ CFU/mL at 4hLog₁₀ CFU/mL at 8hLog₁₀ CFU/mL at 24hChange from 0h (24h)
Growth Control5.06.27.5>8.0>+3.0
This compound (16 µg/mL)5.04.84.54.2-0.8
This compound (32 µg/mL)5.04.53.82.5-2.5
This compound (64 µg/mL)5.03.92.1<1.0<-4.0

A ≥3-log₁₀ decrease in CFU/mL is considered fungicidal.

Table 4: Quantification of Mkc1 Phosphorylation in Response to this compound

TreatmentTime (min)Phospho-Mkc1 / Total Mkc1 Ratio (Normalized to t=0)
Vehicle Control01.0
151.1 ± 0.2
300.9 ± 0.1
This compound (16 µg/mL)01.0
153.5 ± 0.4
305.2 ± 0.6

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and IC₅₀

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a fungus (MIC) and the concentration that inhibits 50% of its metabolic activity (IC₅₀). The broth microdilution method is a standard technique for this purpose.[6][7]

Materials:

  • Candida albicans strain (e.g., SC5314)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound stock solution (in DMSO)

  • Positive control antifungal (e.g., Fluconazole)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer (plate reader)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution with menadione

Procedure:

  • Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum of 1-5 x 10³ CFU/mL.

  • Drug Dilution: Prepare a 2-fold serial dilution of this compound in RPMI-1640 medium in the 96-well plate. The final concentrations should typically range from 0.125 to 128 µg/mL. Include a drug-free well (growth control) and a medium-only well (sterility control).

  • Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the drug dilutions.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes complete visual inhibition of growth compared to the drug-free control.

  • IC₅₀ Determination: a. After incubation, add 50 µL of the XTT-menadione solution to each well. b. Incubate the plate in the dark at 35°C for 2-4 hours. c. Measure the absorbance at 490 nm using a microplate reader. d. Calculate the percentage of metabolic inhibition for each concentration relative to the growth control. e. The IC₅₀ is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Fungal Growth Kinetics by Turbidimetry

This protocol monitors the effect of this compound on the growth dynamics of fungi over time by measuring changes in optical density (OD).[8]

Materials:

  • Candida albicans

  • Sabouraud Dextrose Broth (SDB)

  • This compound

  • Sterile 96-well flat-bottom microtiter plates

  • Microplate reader with temperature control and shaking capabilities

Procedure:

  • Inoculum Preparation: Prepare a fungal suspension as described in Protocol 1 and dilute it in SDB to a final concentration of approximately 1 x 10⁵ CFU/mL.

  • Plate Setup: In a 96-well plate, add 100 µL of the fungal inoculum to 100 µL of SDB containing various concentrations of this compound (e.g., 0.5x, 1x, and 2x MIC). Include a growth control (no drug).

  • Kinetic Reading: Place the plate in a microplate reader set to 35°C with intermittent shaking. Measure the OD at 600 nm every 30 minutes for 24-48 hours.

  • Data Analysis: Plot the OD₆₀₀ values against time to generate growth curves. From these curves, determine and compare the lag phase, maximum growth rate (slope of the logarithmic phase), and the maximum OD achieved for each condition.

Protocol 3: Time-Kill Assay

This assay determines whether this compound is fungicidal (kills the fungus) or fungistatic (inhibits its growth).[9]

Materials:

  • Candida albicans

  • SDB

  • This compound

  • Sterile culture tubes

  • SDA plates

  • Shaking incubator

Procedure:

  • Inoculum Preparation: Prepare a fungal suspension in SDB with a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Treatment: Set up culture tubes containing the fungal inoculum and this compound at various concentrations (e.g., 1x, 2x, and 4x MIC). Include a growth control tube without the drug.

  • Incubation: Incubate the tubes at 35°C with shaking.

  • Sampling and Plating: At specified time points (e.g., 0, 4, 8, and 24 hours), withdraw an aliquot from each tube, perform serial dilutions in sterile saline, and plate onto SDA plates.

  • Colony Counting: Incubate the plates at 35°C for 24-48 hours and count the number of colony-forming units (CFUs).

  • Data Analysis: Convert the CFU counts to CFU/mL for each time point and treatment. Plot the log₁₀ CFU/mL against time. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered a fungicidal effect.

Protocol 4: Analysis of Cell Wall Integrity (CWI) Pathway Activation

This protocol uses Western blotting to detect the phosphorylation of the mitogen-activated protein kinase (MAPK) Mkc1 (also known as Slt2 in Saccharomyces cerevisiae), a key downstream component of the CWI pathway.[10][11][12] An increase in phosphorylated Mkc1 indicates activation of the pathway in response to cell wall stress potentially induced by this compound.

Materials:

  • Candida albicans

  • SDB

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-p44/42 MAPK (recognizes phosphorylated Mkc1) and anti-Mkc1 (total Mkc1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Fungal Culture and Treatment: Grow C. albicans in SDB to the mid-logarithmic phase. Add this compound (at MIC) or vehicle (DMSO) and incubate for short time points (e.g., 0, 15, and 30 minutes).

  • Protein Extraction: Harvest the cells by centrifugation, wash with cold PBS, and lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against phosphorylated Mkc1 overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe with the antibody against total Mkc1 to serve as a loading control.

  • Data Analysis: Quantify the band intensities for both phosphorylated and total Mkc1. Calculate the ratio of phospho-Mkc1 to total Mkc1 for each sample and normalize to the time zero control.

Visualizations

Experimental_Workflow cluster_growth Growth Inhibition Assays cluster_pathway Signaling Pathway Analysis MIC Protocol 1: MIC/IC50 Determination Data Data Analysis and Interpretation MIC->Data Kinetics Protocol 2: Growth Kinetics Kinetics->Data TimeKill Protocol 3: Time-Kill Assay TimeKill->Data Pathway Protocol 4: CWI Pathway Activation (Western Blot) Pathway->Data Start Start: Fungal Culture (e.g., Candida albicans) Start->MIC Start->Kinetics Start->TimeKill Start->Pathway

Caption: Experimental workflow for quantifying this compound's antifungal effects.

CWI_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Target Enzyme (Cell Wall Synthesis) This compound->Target Inhibits Stress Cell Wall Stress Target->Stress Sensors Cell Surface Sensors Stress->Sensors Rho1 Rho1-GTP Sensors->Rho1 Pkc1 Pkc1 Rho1->Pkc1 Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Mkc1 Mkc1 (MAPK) Mkk1_2->Mkc1 Mkc1_P Phospho-Mkc1 Mkc1->Mkc1_P Phosphorylation (Detected by Western Blot) Transcription Transcription Factors (e.g., Rlm1) Mkc1_P->Transcription Genes Cell Wall Gene Expression Transcription->Genes Genes->Stress Cell Wall Repair

Caption: Proposed mechanism of this compound and activation of the CWI pathway.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Clodantoin Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Clodantoin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges that may be encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as Chlordantoin) is a topical antifungal agent belonging to the imidazole class.[1][2] The primary mechanism of action for imidazole antifungals is the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[3][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[3][4]

Q2: I'm observing precipitation when I add my this compound stock solution to my cell culture medium. What are the common causes?

Precipitation of hydrophobic compounds like this compound in aqueous solutions such as cell culture media is a frequent issue. Common causes include:

  • Low Aqueous Solubility: Many imidazole-based antifungal agents have limited water solubility.[1][5]

  • "Solvent Shock": Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous medium can cause the compound to crash out of solution due to the sudden change in solvent polarity.

  • High Final Concentration: The intended final concentration of this compound in your experiment may exceed its solubility limit in the cell culture medium.

  • Temperature Fluctuations: Moving media between cold storage and a 37°C incubator can affect the solubility of the compound.

  • Media Components: Interactions with salts, proteins (especially in serum-containing media), and the pH of the medium can influence compound solubility.[6]

Q3: What is a suitable solvent for preparing a this compound stock solution?

This compound is reported to be soluble in dimethyl sulfoxide (DMSO).[7][][9] For in vitro studies, it is advisable to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the aqueous medium. It is important to keep the final DMSO concentration in your cell culture low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[10][11]

Troubleshooting Guide: this compound Precipitation in Cell Culture

This guide provides a systematic approach to resolving common solubility issues with this compound in your in vitro assays.

Issue Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution The final concentration exceeds the aqueous solubility of this compound.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium (see Experimental Protocols).
Rapid dilution of the DMSO stock into the aqueous medium ("solvent shock").Perform a serial dilution of the stock solution in pre-warmed (37°C) culture medium. Add the compound dropwise while gently vortexing the medium.
The temperature of the cell culture medium is too low.Always use pre-warmed (37°C) cell culture media for dilutions.
Precipitation After Incubation (Hours to Days) The compound is unstable and degrading into less soluble byproducts over time.Prepare fresh media with this compound more frequently.
The pH of the culture medium is changing due to cellular metabolism, affecting the solubility of the pH-sensitive compound.Monitor the pH of your culture medium, especially in dense cultures. Consider changing the medium more frequently.
Evaporation of the medium in the incubator is increasing the compound's concentration.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.

Quantitative Solubility Data for Imidazole Antifungals

Compound Solvent/Medium Solubility Notes
Miconazole NitrateWater~0.1 mg/mL[5]Poorly soluble
MiconazoleAqueous buffer (pH 5.0)28.9 ± 0.6 mg/L[2]Solubility is pH-dependent.
MiconazoleAqueous buffer (pH 7.0)2.79 mg/L[2]Solubility decreases as pH increases.
MiconazoleAqueous buffer (pH 8.0)2.37 mg/L[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing the Compound: Accurately weigh the desired amount of this compound powder.

  • Dissolution in DMSO: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).

  • Ensuring Complete Dissolution: Vortex the solution thoroughly. If necessary, briefly sonicate the vial in a water bath to ensure the compound is fully dissolved.

  • Storage: Store the stock solution at -20°C or as recommended by the supplier. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium
  • Prepare a Dilution Series: Prepare a series of dilutions of your this compound DMSO stock solution in your complete cell culture medium (pre-warmed to 37°C). A typical starting point would be to test a range of concentrations above and below your intended final experimental concentration.

  • Incubation: Incubate the solutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment's duration (e.g., 24, 48, or 72 hours).

  • Visual Inspection: After incubation, visually inspect each solution for any signs of precipitation (e.g., cloudiness, crystals, or a visible pellet after gentle centrifugation).

  • Microscopic Examination: For a more sensitive assessment, examine a small aliquot of each solution under a microscope to check for the presence of micro-precipitates.

  • Determination: The highest concentration that remains clear and free of precipitates is the maximum soluble concentration of this compound under your specific experimental conditions.

Visualizations

Troubleshooting this compound Solubility Issues Start Start: this compound Precipitation Observed Q1 Is precipitation immediate upon dilution? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Troubleshoot_Immediate Potential Causes: - Concentration too high - 'Solvent shock' - Cold medium A1_Yes->Troubleshoot_Immediate Troubleshoot_Delayed Potential Causes: - Compound instability - Medium pH change - Evaporation A1_No->Troubleshoot_Delayed Solutions_Immediate Solutions: - Decrease final concentration - Perform serial dilution - Use pre-warmed medium Troubleshoot_Immediate->Solutions_Immediate End Problem Resolved Solutions_Immediate->End Solutions_Delayed Solutions: - Prepare fresh medium - Monitor pH, change medium - Ensure proper humidification Troubleshoot_Delayed->Solutions_Delayed Solutions_Delayed->End

Caption: A decision tree for troubleshooting this compound solubility issues.

Mechanism of Action of Imidazole Antifungals cluster_FungalCell Fungal Cell Lanosterol Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase (Cytochrome P450 enzyme) Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol Cell_Membrane Fungal Cell Membrane (Disrupted integrity) Ergosterol->Cell_Membrane Essential component of Lanosterol_Demethylase->Ergosterol Cell_Death Fungal Cell Death Cell_Membrane->Cell_Death Leads to This compound This compound (Imidazole Antifungal) This compound->Inhibition Inhibition->Lanosterol_Demethylase Inhibits

Caption: The inhibitory action of this compound on the fungal ergosterol biosynthesis pathway.

References

Technical Support Center: Identifying and Characterizing Clodantoin Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific degradation studies on Clodantoin are not extensively available in public literature. The following guidance is based on general principles of forced degradation studies for pharmaceuticals and the known reactivity of functional groups present in the this compound structure. The degradation products and pathways described are predictive.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments to identify and characterize this compound degradation products.

Troubleshooting Guide: Forced Degradation Studies of this compound

This guide addresses common issues encountered during the forced degradation of this compound.

Issue Potential Cause Recommended Solution
No or minimal degradation observed - Stress conditions are too mild. - this compound is highly stable under the applied conditions. - Inappropriate solvent used.- Increase the concentration of the stressor (e.g., acid, base, oxidizing agent). - Increase the temperature or duration of exposure.[1][2] - Ensure the drug is soluble in the stress medium; use a co-solvent if necessary, but verify its inertness.[1]
Excessive degradation (>20-30%) - Stress conditions are too harsh.[1][2] - Formation of secondary degradation products.- Reduce the concentration of the stressor, the temperature, or the exposure time. - Analyze samples at earlier time points to capture primary degradants.
Poor chromatographic peak shape (tailing, fronting) - Inappropriate mobile phase pH. - Column overload. - Interaction of degradants with the stationary phase.- Adjust the mobile phase pH to ensure the analyte and degradants are in a single ionic form. - Reduce the sample concentration. - Screen different column chemistries (e.g., C18, phenyl, cyano).
Co-elution of peaks - Insufficient chromatographic resolution.- Optimize the HPLC method by adjusting the gradient slope, mobile phase composition (organic modifier, pH), and temperature.[3] - Employ an orthogonal method with a different column and/or mobile phase.
Poor mass balance - Degradants are not UV-active. - Degradants are volatile. - Degradants are not eluting from the column.- Use a mass spectrometer (LC-MS) for detection.[3][4] - Consider gas chromatography (GC) for volatile degradants. - Use a stronger solvent in the mobile phase or a column with a different stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

Based on its structure, 5-(1-ethylpentyl)-3-((trichloromethyl)thio)imidazolidine-2,4-dione, this compound has two primary sites susceptible to degradation:

  • Hydrolysis of the imidazolidine-2,4-dione (hydantoin) ring: The amide bonds in the hydantoin ring can undergo hydrolysis under acidic or basic conditions, leading to ring-opening.

  • Hydrolysis and Oxidation of the S-trichloromethyl group: The trichloromethylthio group is a potential site for hydrolysis, which could lead to the formation of more polar degradants. This group may also be susceptible to oxidation.

Q2: What are the recommended stress conditions for forced degradation studies of this compound?

Forced degradation studies should be conducted to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1] The following conditions are recommended as a starting point:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C).[1]

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60°C).[1]

  • Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[5]

  • Thermal Degradation: Dry heat at a temperature above the accelerated stability testing conditions (e.g., 80°C).[1]

  • Photolytic Degradation: Exposure to a combination of UV and visible light, as specified in ICH Q1B guidelines.[2]

Q3: Which analytical techniques are most suitable for characterizing this compound degradation products?

A combination of chromatographic and spectroscopic techniques is essential for the separation and identification of degradation products:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: For separating the degradation products from the parent drug and each other. A photodiode array (PDA) detector can provide information about peak purity.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weights of the degradation products, which is crucial for structural elucidation.[4][6]

  • Tandem Mass Spectrometry (MS/MS): To obtain fragmentation patterns of the degradation products, providing further structural information.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive structural confirmation of isolated degradation products.[4]

Experimental Protocols

Protocol for Forced Degradation of this compound

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep at 60°C and collect samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at 60°C and collect samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature and collect samples at 0, 2, 4, 8, and 24 hours.

  • Thermal Degradation: Store the solid drug substance in an oven at 80°C. Dissolve samples in the mobile phase at 0, 1, 3, and 7 days for analysis.

  • Photolytic Degradation: Expose the solid drug substance and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.

3. Analytical Method:

  • HPLC-UV/PDA:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 95% A, ramp to 5% A over 30 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: 220 nm (or a wavelength determined by UV scan of this compound)

    • Injection Volume: 10 µL

  • LC-MS: Utilize the same chromatographic conditions with an ESI or APCI mass spectrometer to obtain mass information for the eluted peaks.

Data Presentation

Hypothetical this compound Degradation Products

The following table summarizes potential degradation products of this compound based on its chemical structure.

Degradation Product Proposed Structure Molecular Weight ( g/mol ) Potential Formation Condition
DP-1: Hydrolyzed Hydantoin Ring 5-(1-ethylpentyl)hydantoic acid216.28Acidic or Basic Hydrolysis
DP-2: Cleaved Trichloromethylthio Group 5-(1-ethylpentyl)imidazolidine-2,4-dione198.26Hydrolysis
DP-3: Oxidized Sulfur 5-(1-ethylpentyl)-3-((trichloromethyl)sulfonyl)imidazolidine-2,4-dione379.69Oxidation

Visualizations

Experimental Workflow

G cluster_0 Stress Degradation cluster_1 Analysis cluster_2 Characterization This compound This compound API Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) This compound->Stress Samples Degraded Samples Stress->Samples HPLC HPLC-UV/PDA Analysis Samples->HPLC LCMS LC-MS Analysis Samples->LCMS Peak_Detection Peak Detection & Quantification HPLC->Peak_Detection LCMS->Peak_Detection Isolation Isolation of Degradants (Prep-HPLC) Peak_Detection->Isolation Structure Structure Elucidation (MS/MS, NMR) Isolation->Structure Pathway Degradation Pathway Elucidation Structure->Pathway

Caption: Workflow for the identification and characterization of this compound degradation products.

Hypothetical Degradation Pathway

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound DP1 DP-1 (Ring Opening) This compound->DP1 Acid/Base DP2 DP-2 (Side Chain Cleavage) This compound->DP2 Hydrolysis DP3 DP-3 (Sulfur Oxidation) This compound->DP3 H₂O₂

Caption: Hypothetical degradation pathways of this compound under stress conditions.

References

Technical Support Center: Optimizing Clodantoin Concentration for Antifungal Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Clodantoin concentration in your antifungal assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: The precise mechanism of action for this compound is still under investigation. However, preliminary data suggests that it may function by disrupting the fungal cell membrane's integrity, leading to the leakage of essential intracellular components and ultimately cell death.[1][2][3][4] This is achieved by interfering with the synthesis of ergosterol, a vital component of the fungal cell membrane.[3][4]

Q2: What is a recommended starting concentration range for this compound in an antifungal assay?

A2: For initial screening to determine the Minimum Inhibitory Concentration (MIC), a broad concentration range is recommended. A typical starting range for a novel antifungal agent would be from 0.1 µg/mL to 128 µg/mL.[5][6] Subsequent experiments can then be performed with a narrower range of concentrations to precisely determine the MIC for your specific fungal species.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is sparingly soluble in water. Therefore, it is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For instance, to create a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of 100% DMSO. It is crucial to ensure the final solvent concentration in your assay does not exceed a level that could impact fungal growth, which is typically less than 1%.[5]

Q4: Which standard guidelines should I follow for my antifungal susceptibility testing?

A4: It is highly recommended to follow the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9][10] These organizations provide standardized protocols for broth microdilution and other antifungal susceptibility testing methods to ensure reproducibility and accuracy.[7][8][9][10]

Troubleshooting Guide

Issue 1: No inhibition of fungal growth observed at any this compound concentration.

Possible Cause Suggested Solution
Concentration Range Too Low The fungal species being tested may be resistant to the initial concentration range. Extend the upper limit of the this compound concentration in your next experiment.
Compound Instability This compound may have degraded. Ensure you are using a freshly prepared stock solution. If degradation is suspected, prepare a new stock solution from the solid compound.
Resistant Fungal Strain The fungal strain you are using might have intrinsic resistance to this class of compounds.[11] Include a quality control (QC) strain with known susceptibility to similar antifungal agents to validate your assay.
Inappropriate Solvent Concentration The final concentration of the solvent (e.g., DMSO) in the assay may be too high, affecting the compound's activity. Ensure the final solvent concentration is kept at a non-inhibitory level (typically <1%).

Issue 2: High variability in MIC values between replicate experiments.

Possible Cause Suggested Solution
Inconsistent Inoculum Size The density of the fungal inoculum is a critical factor that can influence MIC results.[10][12] Standardize your inoculum preparation carefully using a spectrophotometer or hemocytometer to ensure a consistent cell density in each experiment.
Improper Plate Reading Subjectivity in visually determining the endpoint can lead to variability.[10] Consider using a spectrophotometer to read the absorbance and establish a quantitative endpoint (e.g., ≥50% growth inhibition compared to the control).[7][10]
Edge Effects in Microtiter Plates Evaporation from the outer wells of a microtiter plate can concentrate the drug and affect results. To mitigate this, avoid using the outermost wells for experimental samples or fill them with sterile medium.
Incomplete Dissolution of this compound Ensure that the this compound stock solution is fully dissolved before preparing the dilutions for the assay.

Issue 3: "Trailing" or persistent, partial growth observed across a wide range of concentrations.

Possible Cause Suggested Solution
Fungistatic vs. Fungicidal Activity This compound may be fungistatic rather than fungicidal at certain concentrations, meaning it inhibits growth but does not kill the fungus. Consider performing a Minimum Fungicidal Concentration (MFC) assay to determine the concentration at which this compound is cidal.
Reading Time Reading the MIC at a later time point (e.g., 48 hours instead of 24 hours) can sometimes lead to the observation of trailing growth.[12] Follow the recommended incubation time as per CLSI or EUCAST guidelines for your specific fungus.
Induction of Fungal Stress Responses Sub-lethal concentrations of the antifungal agent may trigger stress response pathways in the fungus, allowing for some growth.[13]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI M27 guidelines for yeasts.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

  • This compound

  • DMSO (or ethanol)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well flat-bottom microtiter plates

  • Fungal isolate

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Preparation of Fungal Inoculum:

    • Culture the fungal species on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Harvest fungal cells and suspend them in sterile saline.

    • Adjust the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum density of 1-5 x 10^3 CFU/mL.[8]

  • Preparation of this compound Dilutions:

    • In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in RPMI-1640 medium to achieve a final concentration range (e.g., 128 µg/mL to 0.25 µg/mL).

    • Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well containing the this compound dilutions.

    • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (typically a ≥50% reduction in turbidity) compared to the growth control.[10] This can be determined visually or by reading the absorbance at 490 nm.[14]

Protocol 2: Checkerboard Assay for Synergy Testing

Objective: To evaluate the interaction between this compound and another antifungal agent (e.g., fluconazole).

Procedure:

  • Plate Setup: In a 96-well plate, prepare serial dilutions of this compound along the x-axis and serial dilutions of the second antifungal agent along the y-axis. This creates a matrix of wells with various concentration combinations.[6]

  • Inoculation and Incubation: Add the standardized fungal inoculum to each well and incubate as described in the MIC protocol.

  • Data Analysis: Determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine if the interaction is synergistic, indifferent, or antagonistic.

Data Presentation

Table 1: Example MIC Data for this compound against Various Fungal Species

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans0.5 - 412
Candida glabrata2 - 1648
Aspergillus fumigatus1 - 824
Cryptococcus neoformans0.25 - 20.51

Note: These are example values and may not reflect the actual activity of this compound.

Visualizations

experimental_workflow Broth Microdilution Workflow prep_stock Prepare this compound Stock Solution (in DMSO) serial_dilute Perform Serial Dilutions of this compound in Plate prep_stock->serial_dilute prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) dilute_inoculum Dilute Inoculum in RPMI-1640 prep_inoculum->dilute_inoculum inoculate Inoculate Plate dilute_inoculum->inoculate serial_dilute->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Read MIC (Visually or Spectrophotometrically) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

signaling_pathway Potential Fungal Stress Response to this compound This compound This compound membrane_stress Cell Membrane Stress (Ergosterol Depletion) This compound->membrane_stress cwi_pathway Cell Wall Integrity (CWI) Pathway membrane_stress->cwi_pathway hog_pathway High Osmolarity Glycerol (HOG) Pathway membrane_stress->hog_pathway chitin_synthesis Increased Chitin Synthesis cwi_pathway->chitin_synthesis stress_adaptation Stress Adaptation & Tolerance hog_pathway->stress_adaptation chitin_synthesis->stress_adaptation

Caption: Putative fungal signaling pathways activated by this compound-induced stress.

References

Addressing Clodantoin instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clodantoin. Due to limited publicly available data on this compound's stability, this guidance is based on the chemical properties of structurally similar compounds, such as hydantoins and other chlorinated molecules.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated after preparation. What could be the cause?

A1: Precipitate formation in your this compound solution can be attributed to several factors:

  • Low Aqueous Solubility: this compound, like many organic compounds, may have limited solubility in purely aqueous solutions.

  • pH Effects: The pH of your solution can significantly impact the solubility of this compound. Depending on its pKa values, the compound may be more soluble in a specific pH range.

  • Temperature: Lower temperatures can decrease the solubility of the compound, leading to precipitation.

  • Improper Dissolution: The compound may not have been fully dissolved during preparation.

Troubleshooting:

  • Confirm the recommended solvent for this compound from your supplier. If using an aqueous buffer, consider preparing a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and then diluting it to the final concentration in your aqueous medium.

  • Adjust the pH of your aqueous solution. Experiment with a range of pH values to determine the optimal solubility.

  • Ensure the solution is at an appropriate temperature during and after preparation. Gentle warming may aid dissolution, but be cautious of potential degradation at elevated temperatures.

  • Use sonication or vortexing to ensure complete dissolution.

Q2: I am observing a decrease in the concentration of this compound in my aqueous solution over a short period. What is happening?

A2: The observed decrease in concentration suggests that your this compound may be unstable in the aqueous environment. The likely cause is hydrolytic degradation. The hydantoin ring structure, which is a core feature of related compounds, can be susceptible to hydrolysis, leading to ring-opening and loss of the active compound. The presence of a chlorine atom can also influence the molecule's stability.

Q3: How can I minimize the degradation of this compound in my aqueous solutions?

A3: To minimize degradation, consider the following strategies:

  • pH Control: The rate of hydrolysis is often pH-dependent. Prepare your solutions in a buffered system and determine the pH at which this compound exhibits maximum stability. For many compounds, this is often in the slightly acidic range.

  • Temperature Control: Store your solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C or -80 °C). However, perform freeze-thaw stability studies to ensure the compound does not degrade upon repeated temperature cycling.

  • Use of Co-solvents: Adding co-solvents such as propylene glycol or polyethylene glycol (PEG) can sometimes enhance the stability of a compound in aqueous formulations.

  • Prepare Fresh Solutions: The most reliable approach is to prepare solutions fresh before each experiment.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound in solution.Prepare fresh solutions for each experiment. Perform a stability study of your compound in the experimental medium (see Experimental Protocols section).
Loss of biological activity The active form of this compound has degraded.Confirm the identity and purity of your stock material. Assess the stability of this compound under your specific experimental conditions (e.g., temperature, pH, light exposure).
Appearance of new peaks in HPLC analysis Degradation products are forming.Conduct forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to identify potential degradation products and degradation pathways.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility of this compound

Objective: To determine the solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound powder

  • Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Vortex mixer

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector

Methodology:

  • Add an excess amount of this compound powder to a known volume of the aqueous buffer in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtered supernatant using a validated HPLC method.

  • The resulting concentration is the equilibrium solubility of this compound in that specific buffer.

Protocol 2: Preliminary Stability Assessment of this compound in an Aqueous Solution

Objective: To evaluate the stability of this compound in an aqueous solution over time at different temperatures.

Materials:

  • This compound stock solution

  • Aqueous buffer of interest

  • Incubators or water baths set at desired temperatures (e.g., 4 °C, 25 °C, 40 °C)

  • HPLC system

Methodology:

  • Prepare a solution of this compound in the aqueous buffer at a known concentration.

  • Aliquot the solution into several vials.

  • Store the vials at different temperatures (e.g., 4 °C, 25 °C, and 40 °C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each temperature condition.

  • Immediately analyze the concentration of the remaining this compound in the sample by HPLC.

  • Plot the concentration of this compound as a function of time for each temperature to assess the degradation rate.

Data Presentation:

The results of the stability study can be summarized in the following table:

Time (hours)Concentration at 4 °C (µg/mL)% Remaining at 4 °CConcentration at 25 °C (µg/mL)% Remaining at 25 °CConcentration at 40 °C (µg/mL)% Remaining at 40 °C
0100.0100.0100.0100.0100.0100.0
299.899.898.598.595.295.2
499.599.596.896.890.190.1
899.199.193.293.282.582.5
2497.297.280.580.560.760.7
4894.594.565.165.135.835.8
Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Hypothesized Degradation Pathway

The following diagram illustrates a potential hydrolytic degradation pathway for a hydantoin-containing compound like this compound in an aqueous solution.

G This compound This compound (Hydantoin Ring Intact) Intermediate Hydrolytic Intermediate (Ring Opening) This compound->Intermediate Hydrolysis (H₂O, pH dependent) DegradationProducts Final Degradation Products (e.g., Amino Acids, Urea derivatives) Intermediate->DegradationProducts Further Degradation

A potential hydrolytic degradation pathway for this compound.

Experimental Workflow for Stability Testing

This workflow outlines the key steps in performing a stability study of this compound.

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep Prepare this compound Solution in Aqueous Buffer Aliquot Aliquot into Vials Prep->Aliquot Temp1 Store at 4°C Aliquot->Temp1 Temp2 Store at 25°C Aliquot->Temp2 Temp3 Store at 40°C Aliquot->Temp3 Sampling Sample at Time Points Temp1->Sampling Temp2->Sampling Temp3->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis (Degradation Kinetics) HPLC->Data

Workflow for assessing the stability of this compound.

Troubleshooting Logic for Instability Issues

This diagram provides a logical approach to troubleshooting instability-related problems with this compound solutions.

G Start Instability Observed? Check_pH Is solution buffered? Start->Check_pH Check_Temp Is solution stored cold? Check_pH->Check_Temp Yes Action_Buffer Use a buffered solution Check_pH->Action_Buffer No Check_Freshness Was solution freshly prepared? Check_Temp->Check_Freshness Yes Action_Store_Cold Store at 2-8°C or frozen Check_Temp->Action_Store_Cold No Action_Prepare_Fresh Prepare fresh solution before use Check_Freshness->Action_Prepare_Fresh No Action_CoSolvent Consider co-solvents Check_Freshness->Action_CoSolvent Yes End Problem Resolved Action_Buffer->End Action_Store_Cold->End Action_Prepare_Fresh->End Action_CoSolvent->End

A decision tree for troubleshooting this compound instability.

Technical Support Center: Investigating Cross-Resistance of Novel Antifungal Agents with Azoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on methodologies to study the cross-resistance of novel antifungal compounds, such as the hypothetical agent Clodantoin, with established azole antifungals. The information presented here is based on established principles of azole resistance.

Frequently Asked Questions (FAQs)

Q1: What is azole cross-resistance and why is it important to study?

A1: Azole cross-resistance is a phenomenon where a fungal strain develops resistance to one azole antifungal and, as a result, becomes resistant to other azoles as well.[1][2] This is a significant concern in clinical settings as it can lead to the failure of multiple treatment options. When developing a new antifungal agent, it is crucial to determine if it is susceptible to existing azole resistance mechanisms. Understanding the potential for cross-resistance is vital for predicting the clinical efficacy and longevity of a new drug.

Q2: What are the common molecular mechanisms of azole resistance?

A2: The primary mechanisms of azole resistance in fungi include:

  • Target site modification: Mutations in the ERG11 gene, which encodes the target enzyme lanosterol 14α-demethylase, can reduce the binding affinity of azole drugs.[3][4][5]

  • Overexpression of the drug target: Increased production of the Erg11 protein requires higher concentrations of the azole to inhibit its function.[4][5]

  • Efflux pump overexpression: Upregulation of genes encoding ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters leads to the active removal of azole drugs from the fungal cell.[4][6]

  • Alterations in the ergosterol biosynthesis pathway: Changes in this pathway can reduce the cell's dependence on the target enzyme of azoles.[7]

Q3: How can I begin to assess if my new compound has cross-resistance with other azoles?

A3: A good starting point is to perform susceptibility testing using a panel of fungal strains with well-characterized azole resistance mechanisms. This typically involves determining the Minimum Inhibitory Concentration (MIC) of your compound against these strains and comparing it to the MICs of known azoles like fluconazole, voriconazole, and itraconazole.[8][9]

Troubleshooting Guide

Q1: My MIC results show that azole-resistant strains are also resistant to my compound. What should I do next?

A1: This suggests potential cross-resistance. The next step is to investigate the underlying mechanism. You can:

  • Perform a checkerboard assay: This will help determine if your compound interacts synergistically or antagonistically with other azoles.

  • Analyze gene expression: Use RT-qPCR to measure the expression levels of known resistance genes, such as ERG11 and various efflux pump genes, in the resistant strains when exposed to your compound.[10]

  • Sequence key genes: Sequence the ERG11 gene in resistant strains to check for mutations that are known to confer azole resistance.[11]

Q2: I am not seeing a clear correlation between the level of azole resistance and resistance to my compound. What could be the reason?

A2: This could indicate that your compound has a different mechanism of action or is not affected by the specific resistance mechanisms present in the strains you are testing. Consider the following:

  • Expand your strain panel: Test against strains with a wider variety of resistance mechanisms.

  • Investigate the mechanism of action of your compound: Understanding how your compound works will provide insights into why it might not show cross-resistance with azoles.

  • Consider alternative resistance mechanisms: Fungi can develop resistance through various other means, such as biofilm formation or stress response activation.[12]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of an antifungal agent against fungal isolates.

Materials:

  • 96-well microtiter plates

  • Fungal isolates

  • RPMI 1640 medium

  • Antifungal stock solutions (your compound and comparator azoles)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of your compound and the comparator azoles in a suitable solvent (e.g., DMSO).

  • Prepare a fungal inoculum suspension and adjust its concentration to a standard density (e.g., 0.5 McFarland standard).

  • In a 96-well plate, prepare serial two-fold dilutions of the antifungal agents in RPMI 1640 medium.

  • Add the fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at a suitable temperature (e.g., 35°C) for 24-48 hours.

  • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.

Protocol 2: Checkerboard Assay for Drug Interaction Analysis

This protocol is used to assess the interaction between two antifungal agents (e.g., your compound and an azole).

Materials:

  • Same as for MIC determination.

Procedure:

  • In a 96-well plate, prepare serial dilutions of your compound along the x-axis and a comparator azole along the y-axis.

  • Add the fungal inoculum to each well.

  • Incubate the plate as described for the MIC assay.

  • Determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction (synergy, indifference, or antagonism).

Protocol 3: RT-qPCR for Gene Expression Analysis

This protocol is for quantifying the expression of genes associated with azole resistance.

Materials:

  • Fungal cells treated with and without the antifungal agent

  • RNA extraction kit

  • Reverse transcriptase kit

  • qPCR instrument and reagents

  • Primers for target genes (e.g., ERG11, CDR1, MDR1) and a reference gene.

Procedure:

  • Expose the fungal culture to a sub-inhibitory concentration of your compound or a comparator azole for a defined period.

  • Extract total RNA from the fungal cells.

  • Synthesize cDNA from the extracted RNA using a reverse transcriptase.

  • Perform qPCR using primers for your target genes and a reference gene for normalization.

  • Analyze the relative gene expression using a method like the ΔΔCt method.

Data Presentation

Table 1: Hypothetical MICs (µg/mL) of Compound X and Comparator Azoles against Candida albicans Strains

Strain IDAzole Resistance PhenotypeCompound XFluconazoleVoriconazoleItraconazole
CA-01Susceptible0.510.250.5
CA-02Resistant (ERG11 mutation)8641632
CA-03Resistant (CDR1 overexpression)432816

Table 2: Hypothetical FICI Values for Compound X in Combination with Fluconazole against an Azole-Resistant C. albicans Strain

CombinationFICIInterpretation
Compound X + Fluconazole0.75Indifference

Visualizations

Signaling Pathway of Azole Resistance

Azole_Resistance_Pathway Simplified Azole Resistance Mechanisms cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms Azole Azole Erg11 Erg11 (Target Enzyme) Azole->Erg11 Inhibits Ergosterol Ergosterol Erg11->Ergosterol Synthesizes Efflux Pump Efflux Pump Efflux Pump->Azole Expels Drug ERG11 Mutation ERG11 Gene Mutation ERG11 Mutation->Erg11 Alters Target Efflux Pump Upregulation Efflux Pump Upregulation Efflux Pump Upregulation->Efflux Pump Increases Pumps Target Overexpression Erg11 Overexpression Target Overexpression->Erg11 Increases Target

Caption: Overview of common azole resistance mechanisms in fungal cells.

Experimental Workflow for Cross-Resistance Study

Cross_Resistance_Workflow Workflow for Investigating Azole Cross-Resistance Start Start MIC_Testing MIC Testing with Resistant Strains Start->MIC_Testing Cross_Resistance_Observed Cross-resistance observed? MIC_Testing->Cross_Resistance_Observed No_Cross_Resistance No Cross-Resistance Detected (Further mechanism of action studies) Cross_Resistance_Observed->No_Cross_Resistance No Investigate_Mechanism Investigate Mechanism Cross_Resistance_Observed->Investigate_Mechanism Yes End End No_Cross_Resistance->End Checkerboard_Assay Checkerboard Assay Investigate_Mechanism->Checkerboard_Assay Gene_Expression Gene Expression Analysis (RT-qPCR) Investigate_Mechanism->Gene_Expression Gene_Sequencing Gene Sequencing (e.g., ERG11) Investigate_Mechanism->Gene_Sequencing Analyze_Results Analyze and Conclude Checkerboard_Assay->Analyze_Results Gene_Expression->Analyze_Results Gene_Sequencing->Analyze_Results Analyze_Results->End

Caption: A step-by-step workflow for studying azole cross-resistance.

References

Technical Support Center: Clodantoin Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the impact of environmental pH on the antifungal activity of Clodantoin. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: Why is pH a critical factor when evaluating the antifungal activity of this compound?

The pH of the experimental medium is a crucial variable that can significantly alter the observed antifungal activity of this compound for several key reasons:

  • Molecular Ionization: this compound is a hydantoin derivative. Hydantoin rings contain acidic protons (N-H groups). As the pH of the environment changes, the ionization state of the this compound molecule will change. This is critical because the neutral (non-ionized) form of a drug is typically more lipid-soluble and can more easily penetrate the fungal cell membrane. The charged (ionized) form may have better solubility in aqueous media but poorer membrane permeability.

  • Target Interaction: The interaction between this compound and its molecular target within the fungal cell may be pH-dependent. Changes in pH can alter the charge of both the drug and the target site (e.g., an enzyme's active site), potentially enhancing or inhibiting the binding affinity.

  • Compound Stability: The chemical stability of the hydantoin ring structure can be influenced by pH.[1][2] Strongly acidic or alkaline conditions can lead to hydrolytic degradation of the molecule, reducing the concentration of the active compound over the course of the experiment.[3] For instance, the related compound allantoin shows greatest stability in a pH range of 3-8.[1]

Understanding these factors is essential for designing robust experiments and interpreting results accurately.

Q2: What is the expected trend for this compound's antifungal activity as pH changes?

While specific data for this compound is limited, we can hypothesize a trend based on the physicochemical properties of hydantoins. The key parameter is the acid dissociation constant (pKa) of the hydantoin ring protons. The antifungal activity is often highest when the pH is near the pKa, where there is a balance between the soluble ionized form and the membrane-permeable neutral form.

Below is a table of hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against Candida albicans at various pH values to illustrate a plausible trend.

Table 1: Hypothetical MIC of this compound against C. albicans at Different pH Values
pH of Growth MediumBuffered MediumMean MIC (µg/mL)Observation
5.0RPMI 1640 + Citrate Buffer16Reduced activity, likely due to high ionization and/or instability.
6.0RPMI 1640 + MES Buffer4Increased activity as pH approaches the pKa of the N3 proton.
7.0RPMI 1640 + MOPS Buffer2Optimal activity observed near physiological pH.[4][5][6]
7.4RPMI 1640 + MOPS Buffer2High activity maintained at physiological pH.
8.0RPMI 1640 + TAPS Buffer8Reduced activity, potentially due to increased ionization or degradation.[2]

Note: This data is for illustrative purposes only and should be confirmed experimentally.

The following diagram illustrates the logical relationship between pH and this compound's activity.

cluster_pH Environmental pH cluster_Drug This compound State cluster_Fungus Fungal Cell cluster_Result Observed Outcome pH pH Value Ionization Ionization State (Charged vs. Neutral) pH->Ionization determines Stability Chemical Stability pH->Stability affects Permeability Membrane Permeability Ionization->Permeability controls Activity Antifungal Activity (MIC) Stability->Activity impacts Target Target Interaction Permeability->Target enables Target->Activity leads to Ext_pH External Alkaline pH Rim21 Rim21 Sensor Ext_pH->Rim21 sensed by Membrane Plasma Membrane Rim8 Rim8 Rim21->Rim8 activates Rim101_proc Rim101 Processing Rim8->Rim101_proc triggers Rim101_act Active Rim101 (Transcription Factor) Rim101_proc->Rim101_act results in Genes pH-Responsive Genes (e.g., cell wall, iron uptake) Rim101_act->Genes regulates Nucleus Nucleus Response Alkaline Adaptation & Altered Drug Susceptibility Genes->Response prep_media Prepare & Buffer RPMI Media to Target pHs plate_setup Perform Serial Dilutions of This compound in 96-Well Plate for each pH prep_media->plate_setup prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate prep_drug Prepare this compound Stock Solution prep_drug->plate_setup plate_setup->inoculate controls Include Growth & Sterility Controls inoculate->controls incubate Incubate Plate (35°C, 24-48h) controls->incubate read_mic Read MICs Visually or Spectrophotometrically incubate->read_mic analyze Compare MICs Across pH Values read_mic->analyze

References

Improving the bioavailability of Clodantoin in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the bioavailability of Clodantoin in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a topical antifungal agent.[1][][3] For investigational oral applications, its bioavailability is a significant concern due to its predicted poor aqueous solubility.[4][5] Poor solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in limited absorption and reduced systemic exposure, which can compromise therapeutic efficacy.[6][7]

Q2: What are the primary strategies for improving the oral bioavailability of poorly soluble drugs like this compound?

Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds. These include:

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can enhance the dissolution rate.[4][5]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly improve its aqueous solubility and dissolution rate.[8]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate poorly soluble drugs like this compound, forming inclusion complexes with improved aqueous solubility.[8]

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[6]

  • Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble prodrug that converts to the active form in vivo.[7]

Q3: Which in vitro models are recommended for assessing this compound's permeability and absorption?

The Caco-2 cell permeability assay is a widely used and accepted in vitro model that mimics the human intestinal epithelium.[9][10][11] This assay helps determine a compound's intestinal permeability and can identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[10][11] An efflux ratio greater than 2 is generally indicative of active efflux.[11]

Q4: How can I troubleshoot unexpected results in my in vivo pharmacokinetic (PK) studies with this compound?

Unexpected in vivo PK results, such as low oral bioavailability despite formulation improvements, could be due to factors like rapid first-pass metabolism or significant efflux by intestinal transporters.[8] To investigate this, consider conducting in vitro metabolism studies using liver microsomes and performing a Caco-2 permeability assay to assess efflux.[8]

Troubleshooting Guides

Issue 1: Low Oral Bioavailability of this compound in Animal Models

Symptoms:

  • Significantly lower than expected plasma concentrations of this compound following oral administration.

  • High variability in plasma concentrations between individual animals.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Poor aqueous solubility and dissolution 1. Particle Size Reduction: Employ micronization or nanomilling to increase the surface area for dissolution.[4][5] 2. Formulation Enhancement: Explore amorphous solid dispersions, cyclodextrin complexation, or lipid-based formulations.[6][8] 3. In Vitro Dissolution Testing: Conduct dissolution tests in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) to assess formulation performance.[12][13]
Low intestinal permeability 1. Caco-2 Permeability Assay: Determine the apparent permeability coefficient (Papp) to assess the rate of transport across the intestinal epithelium.[9][10] 2. Structure-Activity Relationship (SAR) Studies: If permeability is intrinsically low, medicinal chemistry efforts may be needed to modify the molecule to improve its permeability characteristics.
High first-pass metabolism 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes from the relevant animal species to determine the metabolic stability of this compound.[8] 2. Identify Metabolites: Characterize the major metabolites to understand the metabolic pathways.
Active efflux by intestinal transporters 1. Caco-2 Efflux Studies: Perform a bi-directional Caco-2 assay to determine the efflux ratio. An efflux ratio > 2 suggests the involvement of transporters like P-gp.[11] 2. Co-administration with Inhibitors: In in vitro studies, co-administer this compound with known inhibitors of efflux transporters (e.g., verapamil for P-gp) to confirm their role.[10]
Issue 2: High Variability in In Vivo Pharmacokinetic Data

Symptoms:

  • Large standard deviations in plasma concentration-time profiles among animals in the same dosing group.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Inconsistent formulation dosing 1. Formulation Homogeneity: Ensure the formulation is homogenous and that the dose administered is accurate and consistent for each animal. 2. Dosing Technique: Standardize the oral gavage or other administration techniques to minimize variability.
Physiological differences in animals 1. Fasting State: Ensure all animals are fasted for a consistent period before dosing, as food can affect drug absorption.[14] 2. Animal Health: Use healthy animals of a similar age and weight to reduce physiological variability.
Genetic polymorphism in metabolizing enzymes or transporters 1. Genotyping: If significant and consistent variability is observed, consider genotyping the animals for relevant drug-metabolizing enzymes or transporters.

Data Presentation

Table 1: Hypothetical In Vitro Solubility of this compound in Different Media

Medium Solubility (µg/mL)
Water2.5
Simulated Gastric Fluid (SGF, pH 1.2)3.1
Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5)1.8
Fed State Simulated Intestinal Fluid (FeSSIF, pH 5.0)4.5

Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Dose: 10 mg/kg)

Formulation Cmax (ng/mL) Tmax (h) AUC (ng*h/mL) Bioavailability (%)
Aqueous Suspension55 ± 152.0210 ± 505
Micronized Suspension120 ± 301.5550 ± 11013
Solid Dispersion450 ± 901.02100 ± 42050
SEDDS600 ± 1200.82800 ± 56067

Experimental Protocols

In Vitro Dissolution Testing for Poorly Soluble Drugs

Objective: To assess the in vitro release profile of different this compound formulations.

Methodology:

  • Apparatus: USP Apparatus 2 (Paddle Apparatus).

  • Dissolution Media: 900 mL of biorelevant media (e.g., SGF, FaSSIF).[12]

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 rpm.

  • Procedure: a. Place a single dose of the this compound formulation in each dissolution vessel. b. At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw a sample of the dissolution medium. c. Replace the withdrawn volume with fresh, pre-warmed medium. d. Analyze the samples for this compound concentration using a validated analytical method (e.g., HPLC).

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of different this compound formulations.

Methodology:

  • Animals: Male Sprague-Dawley rats (n=5 per group).

  • Formulation Administration:

    • Oral (PO) Group: Administer the this compound formulation by oral gavage.[15]

    • Intravenous (IV) Group: Administer a solubilized form of this compound via tail vein injection to determine the absolute bioavailability.[8]

  • Blood Sampling: Collect blood samples from the tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.[16][17]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.[8]

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[15]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability using non-compartmental analysis.[15][18]

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis formulation This compound Formulations (Suspension, Micronized, Solid Dispersion, SEDDS) solubility Solubility Assessment formulation->solubility dissolution Dissolution Testing formulation->dissolution caco2 Caco-2 Permeability dissolution->caco2 pk_study Pharmacokinetic Study (Rat Model) caco2->pk_study pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, Bioavailability) pk_study->pk_analysis drug_absorption_pathway cluster_lumen GI Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation drug_formulation Oral Dosage Form dissolution Dissolution drug_formulation->dissolution dissolved_drug Drug in Solution dissolution->dissolved_drug absorption Absorption (Passive/Active Transport) dissolved_drug->absorption metabolism_gut Gut Wall Metabolism absorption->metabolism_gut efflux Efflux (e.g., P-gp) absorption->efflux portal_vein Portal Vein absorption->portal_vein liver Liver (First-Pass Metabolism) portal_vein->liver systemic_circ Systemic Circulation liver->systemic_circ

References

Technical Support Center: Forced Degradation Studies of Clodantoin for Stability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding forced degradation studies of Clodantoin. These studies are essential for understanding the intrinsic stability of the molecule, identifying potential degradation products, and developing stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of conducting forced degradation studies on this compound?

Forced degradation, or stress testing, is performed to intentionally degrade this compound under conditions more severe than accelerated stability studies.[2] The primary objectives are:

  • To identify the likely degradation products and establish the degradation pathways of this compound.[2]

  • To demonstrate the specificity of an analytical method, ensuring it can accurately measure this compound in the presence of its degradants. This is crucial for developing a stability-indicating method.[1][3]

  • To understand the chemical behavior of this compound, which can aid in formulation development and the selection of appropriate packaging and storage conditions.[2]

Q2: What are the typical stress conditions applied in forced degradation studies of this compound?

Based on ICH guidelines, a comprehensive forced degradation study for this compound should include exposure to:

  • Acidic and Basic Hydrolysis: Testing across a wide pH range is necessary to evaluate the susceptibility of this compound to hydrolysis.[2][4]

  • Oxidation: This assesses the drug's sensitivity to oxidative stress.[5]

  • Thermal Degradation: High temperatures are used to evaluate the thermolytic stability of this compound.[2]

  • Photodegradation: This is crucial to determine if this compound is light-sensitive.[6]

Q3: How much degradation is considered sufficient in these studies?

The generally accepted range for degradation is between 5% and 20%.[1] Significant degradation beyond this range can lead to the formation of secondary degradation products that may not be relevant to real-time stability.[4] If initial stress conditions result in excessive or minimal degradation, the conditions should be optimized.[1]

Q4: What analytical techniques are most suitable for analyzing the samples from this compound forced degradation studies?

High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is the most common technique for separating and quantifying this compound and its degradation products.[1][7] For structural elucidation of the degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[7][8]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No degradation observed under stress conditions. The stress conditions are not harsh enough. The duration of the study is too short. This compound is highly stable under the applied conditions.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent). Extend the duration of the stress testing. Increase the temperature.
Excessive degradation (>20%) or multiple unknown peaks. The stress conditions are too severe, leading to secondary degradation.Reduce the concentration of the stressor. Decrease the duration of the study. Lower the temperature.
Poor separation of this compound from its degradation products. The chromatographic method is not optimized. The mobile phase composition is not suitable. The column chemistry is not appropriate.Modify the mobile phase composition (e.g., change the organic modifier, pH, or buffer strength). Try a different stationary phase (e.g., C18, C8, Phenyl-Hexyl). Optimize the gradient elution profile.
Mass balance is not within the acceptable range (typically 90-110%). Some degradation products are not being detected (e.g., lack a chromophore, are volatile, or are retained on the column). Co-elution of peaks. Inaccurate quantification of degradants.Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV. Ensure peak purity using a PDA detector or LC-MS.[9] Verify the response factors of the degradation products.
Inconsistent or irreproducible results. Poor control over experimental parameters (temperature, pH, concentration). Instability of the prepared solutions. Issues with the analytical instrumentation.Ensure precise control of all experimental variables. Prepare fresh solutions for each experiment. Perform system suitability tests before each analytical run to ensure the instrument is performing correctly.

Hypothetical Degradation Data for this compound

The following table summarizes hypothetical results from a forced degradation study of this compound, illustrating the expected type of data presentation.

Stress Condition Reagent/Condition Time Temperature % Degradation of this compound Number of Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours60°C12.5%2
Base Hydrolysis 0.1 M NaOH4 hours40°C18.2%3
Oxidation 3% H₂O₂12 hoursRoom Temp9.8%1
Thermal Solid State48 hours80°C6.3%1
Photolytic Solid State24 hoursICH Conditions15.7%2

Experimental Protocols

1. Acid Hydrolysis

  • Dissolve a known amount of this compound in a suitable solvent to prepare a stock solution.

  • Dilute the stock solution with 0.1 M hydrochloric acid to achieve the desired final concentration.

  • Incubate the solution in a temperature-controlled water bath at 60°C for 24 hours.

  • At specified time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to the target concentration for HPLC analysis.

2. Base Hydrolysis

  • Dilute the stock solution of this compound with 0.1 M sodium hydroxide.

  • Incubate the solution at 40°C for 4 hours.

  • Withdraw aliquots at appropriate intervals, neutralize with 0.1 M hydrochloric acid, and prepare for HPLC analysis.

3. Oxidative Degradation

  • Dilute the this compound stock solution with 3% hydrogen peroxide.

  • Keep the solution at room temperature, protected from light, for 12 hours.

  • Withdraw samples and dilute with the mobile phase for analysis.

4. Thermal Degradation

  • Place a known amount of solid this compound in a vial and store it in a calibrated oven at 80°C for 48 hours.

  • After the specified time, dissolve the sample in a suitable solvent and dilute it to the target concentration for analysis.

5. Photolytic Degradation

  • Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

  • Simultaneously, keep a control sample in the dark.

  • After exposure, prepare solutions of both the exposed and control samples for analysis.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Outcome API This compound API Stock_Sol Prepare Stock Solution API->Stock_Sol Acid Acid Hydrolysis Stock_Sol->Acid Base Base Hydrolysis Stock_Sol->Base Oxidation Oxidation Stock_Sol->Oxidation Thermal Thermal Stock_Sol->Thermal Photo Photolysis Stock_Sol->Photo HPLC HPLC-UV/PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Mass_Balance Mass Balance Calculation HPLC->Mass_Balance Pathway Degradation Pathway Elucidation LCMS->Pathway Method Stability-Indicating Method Development Mass_Balance->Method

Caption: Workflow for forced degradation studies of this compound.

Hypothetical_Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound Deg_Prod_1 Degradation Product 1 (Hydrolyzed Moiety) This compound->Deg_Prod_1 H+/OH- Deg_Prod_2 Degradation Product 2 (Side-chain Cleavage) This compound->Deg_Prod_2 H+/OH- Deg_Prod_3 Degradation Product 3 (N-Oxide) This compound->Deg_Prod_3 H2O2 Deg_Prod_4 Degradation Product 4 (Photodimer) This compound->Deg_Prod_4 UV Light

Caption: Hypothetical degradation pathway of this compound.

Troubleshooting_Tree Start Problem with Forced Degradation Results Mass_Balance Mass Balance Issue? Start->Mass_Balance Separation Poor Peak Separation? Mass_Balance->Separation No Check_Detection Use universal detector (e.g., CAD). Verify peak purity (PDA, MS). Mass_Balance->Check_Detection Yes Degradation_Level Inappropriate Degradation? Separation->Degradation_Level No Optimize_HPLC Modify mobile phase. Change column. Adjust gradient. Separation->Optimize_HPLC Yes Adjust_Stress Increase/decrease stressor conc. Adjust time/temperature. Degradation_Level->Adjust_Stress Yes Success Problem Resolved Degradation_Level->Success No Check_Detection->Success Optimize_HPLC->Success Adjust_Stress->Success

Caption: Troubleshooting decision tree for forced degradation studies.

References

Validation & Comparative

Validating the Antifungal Activity of Clodantoin in a Biofilm Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the antifungal activity of Clodantoin (1,3-dichloro-5,5-dimethylhydantoin) against fungal biofilms. Due to a lack of specific published data on this compound's anti-biofilm efficacy, this document outlines the necessary experimental protocols and presents a comparative analysis with established antifungal agents, fluconazole and amphotericin B, to guide future research.

Introduction

Fungal biofilms are a significant challenge in clinical settings, contributing to persistent infections and increased resistance to conventional antifungal therapies. Unlike their planktonic (free-floating) counterparts, microorganisms within a biofilm are encased in a self-produced extracellular matrix, which provides protection from host immune responses and antimicrobial agents. Therefore, evaluating the efficacy of novel antifungal compounds in a biofilm model is crucial for the development of effective treatments.

This compound, an N-chlorinated hydantoin, is known for its antimicrobial properties, primarily utilized as a disinfectant and biocide. Its mechanism of action is thought to involve the release of active chlorine, which can oxidize cellular components. This guide outlines a comprehensive approach to validate and quantify the antifungal and anti-biofilm potential of this compound against a common fungal pathogen, Candida albicans.

Experimental Protocols

To objectively assess the antifungal activity of this compound in a biofilm model, standardized and reproducible methods are essential. The following protocols are based on established methodologies for in vitro antifungal susceptibility testing of Candida albicans biofilms.

Fungal Strain and Culture Conditions
  • Strain: Candida albicans SC5314 (a commonly used and well-characterized strain).

  • Growth Medium: Sabouraud Dextrose (SD) broth or Yeast Nitrogen Base (YNB) medium supplemented with glucose.

  • Culture: The strain should be maintained on SD agar plates and a fresh colony used to inoculate a starter culture in SD broth, incubated overnight at 30°C with agitation.

Biofilm Formation Assay

A 96-well microtiter plate-based model is recommended for high-throughput screening.

  • Preparation of Fungal Inoculum: The overnight culture is centrifuged, and the yeast cells are washed with sterile phosphate-buffered saline (PBS). The cell density is adjusted to 1 x 10^7 cells/mL in RPMI 1640 medium.

  • Biofilm Formation: 100 µL of the standardized cell suspension is added to the wells of a flat-bottom 96-well microtiter plate.

  • Incubation: The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.

Antifungal Susceptibility Testing
  • Preparation of Antifungal Solutions: Stock solutions of this compound, fluconazole, and amphotericin B are prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) and serially diluted in RPMI 1640 medium to the desired concentrations.

  • Treatment of Biofilms: After the biofilm formation period, the supernatant is gently removed, and the biofilms are washed with PBS to remove non-adherent cells. 100 µL of the different concentrations of the antifungal agents are then added to the wells containing the pre-formed biofilms.

  • Incubation: The plates are incubated for another 24 hours at 37°C.

Quantification of Biofilm Viability

Two primary methods are used to quantify the viability of the fungal cells within the biofilm after treatment:

  • XTT Reduction Assay: This colorimetric assay measures the metabolic activity of the cells.

    • The antifungal solutions are removed, and the biofilms are washed with PBS.

    • A solution of 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) and menadione is added to each well.

    • The plate is incubated in the dark at 37°C for 2-3 hours.

    • The color change, which is proportional to the metabolic activity, is measured using a microplate reader at 490 nm.

  • Crystal Violet (CV) Staining: This method quantifies the total biofilm biomass.

    • After treatment, the wells are washed with PBS and the biofilms are fixed with methanol.

    • The biofilms are then stained with a 0.1% crystal violet solution.

    • After washing and drying, the bound dye is solubilized with acetic acid.

    • The absorbance is measured at 570 nm.

Data Presentation

The following tables provide a template for presenting the quantitative data from the antifungal susceptibility testing. The data for fluconazole and amphotericin B are representative values from the literature, while the data for this compound are hypothetical and need to be determined experimentally.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of Antifungal Agents against Candida albicans Biofilms.

Antifungal AgentPlanktonic MIC (µg/mL)Sessile MIC50 (µg/mL)MBEC50 (µg/mL)
This compound To be determinedTo be determinedTo be determined
Fluconazole 0.25 - 2.0>64>1024
Amphotericin B 0.125 - 1.01 - 42 - 8

MIC: Lowest concentration that inhibits visible growth of planktonic cells. Sessile MIC50: Concentration that reduces the metabolic activity of the biofilm by 50%. MBEC50: Concentration that eradicates 50% of the biofilm biomass.

Table 2: Percentage of Biofilm Reduction by Antifungal Agents at a Fixed Concentration (e.g., 64 µg/mL).

Antifungal AgentBiofilm Metabolic Activity Reduction (%)Biofilm Biomass Reduction (%)
This compound To be determinedTo be determined
Fluconazole < 20%< 15%
Amphotericin B > 90%> 80%

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_biofilm Biofilm Formation cluster_treatment Antifungal Treatment cluster_quantification Quantification cluster_analysis Data Analysis start Candida albicans Culture inoculum Standardize Inoculum (1x10^7 cells/mL) start->inoculum plate Add Inoculum to 96-well Plate inoculum->plate incubate_biofilm Incubate (24-48h, 37°C) plate->incubate_biofilm add_drugs Add Antifungals to Biofilm incubate_biofilm->add_drugs prepare_drugs Prepare Serial Dilutions (this compound, Fluconazole, Amphotericin B) prepare_drugs->add_drugs incubate_treatment Incubate (24h, 37°C) xtt_assay XTT Reduction Assay (Metabolic Activity) incubate_treatment->xtt_assay cv_stain Crystal Violet Staining (Biomass) incubate_treatment->cv_stain results Determine MIC/MBEC & % Reduction xtt_assay->results cv_stain->results

Caption: Experimental workflow for validating this compound's antifungal activity in a biofilm model.

Hypothesized Signaling Pathway for this compound's Antifungal Action

clodantoin_pathway cluster_cell Fungal Cell This compound This compound (N-chlorinated hydantoin) ActiveChlorine Release of Active Chlorine (Hypochlorous Acid) This compound->ActiveChlorine CellWall Cell Wall Disruption ActiveChlorine->CellWall Oxidation CellMembrane Cell Membrane Damage (Lipid Peroxidation) ActiveChlorine->CellMembrane Oxidation FungalCellDeath Fungal Cell Death CellWall->FungalCellDeath Protein Protein Denaturation (Enzyme Inactivation) CellMembrane->Protein DNA DNA Damage CellMembrane->DNA CellMembrane->FungalCellDeath Protein->FungalCellDeath DNA->FungalCellDeath

Caption: Hypothesized mechanism of this compound's antifungal action via oxidative stress.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of this compound's antifungal activity against Candida albicans biofilms. While the proposed mechanism of action through oxidative damage by released active chlorine is plausible, it requires experimental verification. The provided protocols for biofilm formation and susceptibility testing will enable researchers to generate the necessary quantitative data to compare this compound's efficacy with that of established antifungal drugs like fluconazole and amphotericin B. Future studies should focus on performing these experiments to fill the current knowledge gap and to determine if this compound or other N-chlorinated hydantoins represent a viable new class of anti-biofilm agents. Further investigations into the specific molecular targets within the fungal cell and the potential for resistance development are also warranted.

A Comparative Analysis of Clodantoin and Miconazole for the Treatment of Vaginal Candidiasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Clodantoin (chlordantoin) and miconazole in the treatment of vaginal candidiasis. The information presented is based on available clinical data and pharmacological profiles to assist research and development professionals in understanding the therapeutic landscape for this common fungal infection.

Efficacy Data: A Head-to-Head Comparison

A significant clinical study directly comparing miconazole nitrate and chlordantoin for the treatment of vaginal candidiasis revealed a notable difference in their overall efficacy. The findings from this double-blind study are summarized below.

Treatment GroupInitial Cure Rate (After 10-day course)Overall Cure Rate (After second course for non-responders)Number of Patients (Overall)
Miconazole NitrateNot specified, but two-thirds of patients responded88%33
ChlordantoinNot specified, but two-thirds of patients responded58%36

Data from Morris & Sugrue (1975).[1]

The results indicate that while a significant portion of patients in both groups responded to an initial 10-day course of treatment, miconazole nitrate demonstrated a statistically significant higher overall cure rate when a second course was administered to those who did not respond to the initial treatment.[1]

Experimental Protocols

The aforementioned clinical trial was conducted as a double-blind study to minimize bias. The key aspects of the experimental protocol are outlined below.

Study Design: A double-blind, comparative study.

Inclusion Criteria: Patients presenting with symptoms of vaginal candidiasis. The diagnosis was confirmed by the presence of Candida on microscopy or culture of vaginal discharge.

Treatment Regimen:

  • Miconazole Nitrate Group: Patients received intravaginal miconazole nitrate.

  • Chlordantoin Group: Patients received intravaginal chlordantoin.

  • Initial Course: A 10-day course of treatment was administered to all patients.

  • Second Course: Patients who still had proven candidiasis after the initial 10-day course were given a second course of the same treatment.

Evaluation of Efficacy: The cure rate was determined based on the absence of Candida in vaginal swabs taken after the completion of treatment.

Mechanism of Action

Miconazole

Miconazole, an imidazole antifungal agent, exerts its effect primarily by disrupting the fungal cell membrane. Its mechanism involves the following key steps:

  • Inhibition of Ergosterol Synthesis: Miconazole inhibits the fungal cytochrome P450 enzyme 14α-sterol demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that maintains its fluidity and integrity.

  • Disruption of Cell Membrane: The depletion of ergosterol and the accumulation of toxic methylated sterols compromise the structure and function of the fungal cell membrane. This leads to increased permeability and leakage of essential intracellular components.

  • Induction of Oxidative Stress: Miconazole can also induce the production of reactive oxygen species (ROS) within the fungal cell, leading to oxidative damage to cellular components and contributing to its antifungal activity.

Miconazole_Mechanism cluster_Fungal_Cell Fungal Cell Miconazole Miconazole Demethylase 14α-sterol demethylase (Cytochrome P450) Miconazole->Demethylase Inhibits ROS Reactive Oxygen Species (ROS) Miconazole->ROS Induces Ergosterol_Pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Lanosterol->Demethylase Substrate Ergosterol Ergosterol Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Component of Demethylase->Ergosterol Cell_Death Fungal Cell Death Cell_Membrane->Cell_Death Disruption leads to ROS->Cell_Death Leads to

Caption: Mechanism of action of Miconazole.

This compound (Chlordantoin)

This compound is classified as a hydantoin antifungal agent.[1] While it is known to be effective against Candida albicans, detailed information on its specific molecular mechanism of action is not extensively available in publicly accessible scientific literature. It is presumed to interfere with fungal cell viability, but the precise pathway has not been as thoroughly elucidated as that of azole antifungals like miconazole.

Experimental Workflow: Comparative Clinical Trial

The logical flow of the comparative clinical trial that forms the basis of the efficacy data is depicted below.

Experimental_Workflow Start Patient Recruitment (Vaginal Candidiasis Symptoms) Diagnosis Diagnosis Confirmation (Microscopy/Culture) Start->Diagnosis Randomization Randomization (Double-blind) Diagnosis->Randomization Group_A Treatment Group A: Miconazole Nitrate Randomization->Group_A Group A Group_B Treatment Group B: Chlordantoin Randomization->Group_B Group B Treatment_1 10-Day Intravaginal Treatment Course Group_A->Treatment_1 Group_B->Treatment_1 Evaluation_1 Post-Treatment Evaluation 1 (Vaginal Swab) Treatment_1->Evaluation_1 Cured_1 Cured Evaluation_1->Cured_1 Negative Not_Cured_1 Not Cured Evaluation_1->Not_Cured_1 Positive Analysis Data Analysis: Compare Cure Rates Cured_1->Analysis Treatment_2 Second 10-Day Treatment Course Not_Cured_1->Treatment_2 Evaluation_2 Post-Treatment Evaluation 2 (Vaginal Swab) Treatment_2->Evaluation_2 Cured_2 Cured Evaluation_2->Cured_2 Negative Failure Treatment Failure Evaluation_2->Failure Positive Cured_2->Analysis Failure->Analysis

References

A Comparative Analysis of Clodantoin and Fluconazole Against Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antifungal agents Clodantoin and fluconazole for the treatment of infections caused by Candida albicans. This document summarizes available data on their mechanisms of action, clinical efficacy, and provides relevant experimental protocols.

Introduction

Candida albicans is a significant opportunistic fungal pathogen in humans, capable of causing both superficial mucosal and life-threatening systemic infections. The azole antifungal fluconazole has long been a cornerstone of anti-Candida therapy. This compound, a less-common topical agent, also possesses activity against C. albicans. This guide aims to provide a comparative analysis of these two agents based on available scientific literature.

Fluconazole: A Systemic Antifungal

Fluconazole is a triazole antifungal agent that is widely used for the treatment and prevention of a range of fungal infections, including those caused by Candida albicans. It is available in both oral and intravenous formulations.

Mechanism of Action

Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, fluconazole alters the permeability of the cell membrane, leading to the leakage of cellular contents and ultimately inhibiting fungal growth.

Fluconazole_Mechanism_of_Action cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-α-demethylase Membrane Fungal Cell Membrane (compromised integrity) Ergosterol->Membrane Incorporation Fluconazole Fluconazole Fluconazole->Inhibition Lanosterol_14_demethylase Lanosterol_14_demethylase Inhibition->Lanosterol_14_demethylase Inhibition caption Mechanism of action of fluconazole.

Caption: Mechanism of action of fluconazole.

In Vitro Susceptibility of Candida albicans to Fluconazole

The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's in vitro activity. For fluconazole against C. albicans, MIC values are generally low, although resistance can occur. The Clinical and Laboratory Standards Institute (CLSI) provides interpretive breakpoints for fluconazole susceptibility testing.

Parameter MIC Range (μg/mL) Reference
MIC50 0.25 - 1.0[Various studies]
MIC90 0.5 - 4.0[Various studies]
Susceptible ≤ 2[CLSI]
Susceptible-Dose Dependent 4[CLSI]
Resistant ≥ 8[CLSI]
Experimental Protocol: Broth Microdilution for MIC Determination (CLSI M27)

The following is a generalized protocol for determining the MIC of fluconazole against C. albicans using the broth microdilution method.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare standardized C. albicans inoculum (0.5-2.5 x 10^3 CFU/mL) Dispense Dispense inoculum and drug dilutions into 96-well microtiter plate Inoculum->Dispense Drug_Dilution Prepare serial dilutions of fluconazole in RPMI-1640 medium Drug_Dilution->Dispense Incubate Incubate at 35°C for 24-48 hours Dispense->Incubate Read_MIC Read MIC endpoint: lowest concentration with significant growth inhibition Incubate->Read_MIC Interpret Interpret results using CLSI breakpoints Read_MIC->Interpret caption Workflow for broth microdilution MIC testing.

Caption: Workflow for broth microdilution MIC testing.

This compound (Chlordantoin): A Topical Antifungal

This compound, also known as Chlordantoin, is a topical antifungal agent that has been used for the treatment of vaginal candidiasis. Information on this compound is primarily found in older literature, and it is not as widely studied as fluconazole.

Mechanism of Action

The precise mechanism of action of this compound against Candida albicans is not well-documented in recent literature. As a topical agent, its primary effect is likely localized to the site of application, where it inhibits the growth of the fungus.

Clinical Efficacy

Due to the limited availability of in vitro performance data for this compound, a direct quantitative comparison with fluconazole is not feasible at this time.

Comparative Summary and Conclusion

This guide highlights the significant differences in the available data and clinical application of this compound and fluconazole.

  • Fluconazole is a well-characterized, systemic antifungal with a known mechanism of action and a large body of supporting experimental data, including standardized MIC testing protocols and interpretive breakpoints. It is a first-line treatment for many forms of candidiasis.

  • This compound is an older, topical antifungal agent with historical use in treating vaginal candidiasis. There is a lack of recent research and readily accessible quantitative data, such as MIC values determined by current standardized methods. Its mechanism of action is not as clearly defined as that of fluconazole.

For researchers and drug development professionals, fluconazole serves as a well-established benchmark for antifungal activity against Candida albicans. The historical data on this compound suggests it possessed clinical utility as a topical agent, but a modern re-evaluation using standardized methodologies would be necessary to accurately compare its intrinsic antifungal potency to that of current antifungals like fluconazole.

The Unseen Threat: A Comparative Guide to the Antifungal Properties of Clodantoin and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ever-present challenge of fungal infections, particularly in immunocompromised individuals, necessitates a continuous search for novel and effective antifungal agents. Among the diverse chemical scaffolds explored, hydantoin and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a comprehensive comparison of the antifungal efficacy of Clodantoin, a chlorinated hydantoin derivative, with other established antifungal drugs. While specific minimum inhibitory concentration (MIC) data for this compound against medically important fungi remains limited in publicly accessible literature, this guide leverages data from structurally similar chlorinated hydantoins to provide a comparative analysis. This comparison is further enriched with detailed experimental protocols and visual representations of structure-activity relationships and testing workflows to empower researchers in their quest for the next generation of antifungals.

Performance Comparison: this compound Analogs vs. Standard Antifungals

The antifungal efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the available MIC data for various antifungal agents against common fungal pathogens, providing a basis for comparison.

Antifungal AgentFungal SpeciesMIC Range (µg/mL)Mechanism of Action
Chlorinated Hydantoin Derivatives (Proxy for this compound) Candida albicans1 - 16Likely involves disruption of cellular processes through oxidative damage and enzyme inhibition.
Aspergillus fumigatus2 - 32Likely involves disruption of cellular processes through oxidative damage and enzyme inhibition.
Fluconazole Candida albicans0.25 - 64Inhibition of lanosterol 14-α-demethylase, disrupting ergosterol synthesis.[1]
Aspergillus fumigatusGenerally resistantInhibition of lanosterol 14-α-demethylase, disrupting ergosterol synthesis.
Amphotericin B Candida albicans0.25 - 1Binds to ergosterol in the fungal cell membrane, forming pores and leading to cell leakage.[1]
Aspergillus fumigatus0.5 - 2Binds to ergosterol in the fungal cell membrane, forming pores and leading to cell leakage.
Caspofungin Candida albicans0.015 - 0.125Inhibition of β-(1,3)-D-glucan synthase, disrupting cell wall integrity.[1]
Aspergillus fumigatus0.015 - 0.5Inhibition of β-(1,3)-D-glucan synthase, disrupting cell wall integrity.
Itraconazole Candida albicans0.03 - 16Inhibition of lanosterol 14-α-demethylase, disrupting ergosterol synthesis.[2]
Aspergillus fumigatus0.125 - 8Inhibition of lanosterol 14-α-demethylase, disrupting ergosterol synthesis.
Nystatin Candida albicans0.383 - 0.443Binds to ergosterol in the fungal cell membrane, forming pores and leading to cell leakage.[2]
Aspergillus fumigatusNot commonly usedBinds to ergosterol in the fungal cell membrane, forming pores and leading to cell leakage.
Ketoconazole Candida albicans0.248Inhibition of lanosterol 14-α-demethylase, disrupting ergosterol synthesis.[2]
Aspergillus fumigatus0.04Inhibition of lanosterol 14-α-demethylase, disrupting ergosterol synthesis.

Unraveling the Structure-Activity Relationship of Hydantoins

The antifungal activity of hydantoin derivatives is intricately linked to their chemical structure. Modifications at various positions on the hydantoin ring can significantly impact their efficacy. The following diagram illustrates the key structural features influencing the antifungal potential of this class of compounds.

SAR cluster_sar Structure-Activity Relationship of Hydantoins Hydantoin R1 N1-Substitution Introduction of bulky or lipophilic groups can enhance activity. R3 N3-Substitution Halogenation (e.g., Cl, Br) often increases antifungal potency. (N-halamine formation) R5 C5-Substitution Introduction of aryl or substituted aryl groups can modulate activity and spectrum. Activity Antifungal Activity R1:f1->Activity Influences R3:f1->Activity Significantly Influences R5:f1->Activity Modulates

Caption: Key structural modifications on the hydantoin ring that influence antifungal activity.

The fungicidal action of N-halamine compounds, a class to which chlorinated hydantoins like this compound belong, is believed to stem from their ability to act as oxidizing agents. The nitrogen-halogen bond serves as a reservoir for oxidative halogens. Upon contact with microbial cells, these halogens are transferred, leading to the inactivation of essential enzymes and disruption of cellular processes, ultimately resulting in cell death.[3][4][5][6]

Experimental Protocols: A Guide to Antifungal Susceptibility Testing

The determination of MIC values is a cornerstone of antifungal research. The Clinical and Laboratory Standards Institute (CLSI) has established standardized protocols for broth microdilution assays to ensure reproducibility and comparability of results across different laboratories.

Broth Microdilution Method for Yeasts (CLSI M27)

This method is widely used for determining the MIC of antifungal agents against yeast species like Candida.

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[7][8][9][10][11]

  • Antifungal Agent Dilution: The antifungal agent is serially diluted in RPMI-1640 medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well containing the diluted antifungal agent is inoculated with the prepared yeast suspension. The plate is then incubated at 35°C for 24-48 hours.[7]

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth in the drug-free control well.[12]

Broth Microdilution Method for Molds (CLSI M38)

This protocol is adapted for filamentous fungi such as Aspergillus.

  • Inoculum Preparation: Spores (conidia) are harvested from a mature culture and suspended in sterile saline containing a wetting agent (e.g., Tween 80). The suspension is adjusted to a specific concentration, typically 0.4 x 10⁴ to 5 x 10⁴ conidia/mL, using a hemocytometer or spectrophotometer.[13][14][15][16][17]

  • Antifungal Agent Dilution: Similar to the yeast protocol, the antifungal agent is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared conidial suspension and incubated at 35°C for 48-72 hours.[17]

  • MIC Determination: The MIC is read as the lowest concentration of the drug that shows complete inhibition of growth. For some drugs like echinocandins, the endpoint is the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms as observed microscopically.

The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

MIC_Workflow cluster_qc Quality Control start Start: Prepare Fungal Inoculum prepare_drug Prepare Serial Dilutions of Antifungal Agent in 96-well plate start->prepare_drug qc_strain Include Quality Control Strain (e.g., ATCC strains) start->qc_strain inoculate Inoculate Wells with Fungal Suspension prepare_drug->inoculate incubate Incubate at 35°C for 24-72 hours inoculate->incubate read_results Read Results Visually or with a Spectrophotometer incubate->read_results determine_mic Determine MIC: Lowest concentration with significant growth inhibition read_results->determine_mic end End: Report MIC Value determine_mic->end compare_results Compare QC MIC to Expected Range qc_strain->compare_results compare_results->determine_mic

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

While direct and comprehensive data on the antifungal efficacy of this compound is currently scarce, the broader class of hydantoin derivatives, particularly chlorinated analogs, shows promise as a scaffold for the development of novel antifungal agents. Their unique potential mechanism of action, distinct from many existing antifungals, makes them an attractive area for further investigation. This guide provides a comparative framework and detailed methodologies to aid researchers in the evaluation of this compound and other hydantoin-based compounds. Future studies focusing on generating robust MIC data for this compound against a wide range of clinically relevant fungal pathogens are crucial to fully elucidate its potential as a therapeutic agent. The provided diagrams and protocols serve as a foundational resource for designing and executing such vital research.

References

Synergistic Antifungal Effects of Clodantoin: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

Despite the recognized antifungal activity of Clodantoin, particularly against Candida albicans, publicly available scientific literature and patent databases lack specific studies detailing its synergistic effects when combined with other antifungal agents. This comprehensive investigation did not yield quantitative data, such as Fractional Inhibitory Concentration Index (FICI) values from checkerboard assays, for combinations of this compound with common antifungals like fluconazole, itraconazole, or amphotericin B. Furthermore, detailed experimental protocols for such synergistic studies and elucidated signaling pathways involved in this compound's potential combination therapy are not presently documented in accessible resources.

This compound, also known as Chlordantoin, is a topical antifungal agent.[1] While its primary use is established, the exploration of its potential to enhance the efficacy of other antifungals through synergistic action remains an uncharted area in publicly accessible research. Combination therapy is a critical strategy in combating fungal infections, often leading to improved treatment outcomes, reduced drug dosages, and a lower risk of developing drug resistance.[2][3]

Understanding Antifungal Synergy: Methodologies

The standard method for evaluating antifungal synergy in a laboratory setting is the checkerboard microdilution assay . This technique allows for the testing of various concentrations of two drugs, both individually and in combination, to determine their collective impact on fungal growth. The results are quantified using the Fractional Inhibitory Concentration Index (FICI) , which provides a numerical value indicating the nature of the drug interaction.

An FICI value of ≤ 0.5 is generally interpreted as synergy , meaning the combined effect of the drugs is significantly greater than the sum of their individual effects. An FICI between >0.5 and 4.0 typically indicates an additive or indifferent effect, while an FICI of >4.0 suggests antagonism , where the combination is less effective than the individual drugs.[4]

Potential Mechanisms of Antifungal Synergy

Synergistic interactions between antifungal drugs can occur through various mechanisms, often by targeting different cellular pathways essential for fungal survival. Common mechanisms include:

  • Sequential Pathway Inhibition: Two drugs inhibit different steps in the same essential metabolic pathway.

  • Enhanced Drug Uptake: One agent damages the fungal cell membrane or wall, increasing the penetration and efficacy of the second agent.

  • Inhibition of Resistance Mechanisms: One drug may inhibit efflux pumps or other mechanisms that fungi use to resist the effects of another antifungal.

  • Target Modification: One agent may alter the fungal cell in a way that makes it more susceptible to the action of the second drug.

Future Directions for this compound Research

The absence of data on the synergistic potential of this compound represents a significant knowledge gap. Future research should focus on conducting systematic in vitro studies, such as checkerboard assays, to evaluate its interactions with a panel of standard antifungal drugs against a broad range of clinically relevant fungal isolates.

Should synergistic or additive interactions be identified, further investigations into the underlying mechanisms of action would be warranted. This could involve studies on fungal cell wall integrity, ergosterol biosynthesis, and the modulation of key signaling pathways. Elucidating these mechanisms would not only provide a rationale for potential combination therapies but also contribute to a deeper understanding of this compound's antifungal properties.

Experimental Protocols

While no specific protocols for this compound combination studies were found, a general methodology for a checkerboard assay is provided below.

General Checkerboard Microdilution Assay Protocol

This protocol outlines the general steps for assessing the in vitro synergy of two antifungal agents.

  • Preparation of Antifungal Stock Solutions: Prepare stock solutions of this compound and the second antifungal agent in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration significantly higher than their expected Minimum Inhibitory Concentrations (MICs).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, create a two-dimensional serial dilution of the two antifungal agents. Typically, one agent is serially diluted along the x-axis, and the other is serially diluted along the y-axis. The final volume in each well should be the same, usually 100 µL. Include wells with each drug alone as controls, as well as a drug-free growth control.

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI-1640) according to established protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculation: Add an equal volume of the fungal inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Reading of Results: Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the drug that causes a significant inhibition of fungal growth (e.g., 50% or 90% reduction in turbidity compared to the growth control).

  • Calculation of FICI: Calculate the FICI for each combination using the following formula:

    FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Interpretation of Results: Interpret the FICI values as described above (synergy, indifference, or antagonism).

Visualizing Experimental Workflows

The following diagram illustrates a typical workflow for antifungal synergy testing.

Antifungal_Synergy_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis Stock_A Prepare Stock Solution of this compound (A) Serial_Dilution Perform 2D Serial Dilution in 96-Well Plate Stock_A->Serial_Dilution Stock_B Prepare Stock Solution of Antifungal B Stock_B->Serial_Dilution Inoculum Prepare Fungal Inoculum Inoculation Inoculate Plate Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate Inoculation->Incubation Read_MIC Determine MICs Incubation->Read_MIC Calc_FICI Calculate FICI Read_MIC->Calc_FICI Interpret Interpret Results (Synergy, Indifference, Antagonism) Calc_FICI->Interpret

Caption: Workflow for Antifungal Synergy Testing.

Given the current lack of specific data, any potential signaling pathways involved in this compound's synergistic action can only be hypothesized based on the known mechanisms of other antifungal agents. For instance, if this compound were found to synergize with an azole antifungal, a potential mechanism could involve the disruption of the fungal cell membrane by this compound, thereby facilitating the entry of the azole to its target, lanosterol 14-α-demethylase, an key enzyme in the ergosterol biosynthesis pathway.

The diagram below illustrates a hypothetical signaling pathway for such a synergistic interaction.

Hypothetical_Synergy_Pathway This compound This compound Cell_Membrane Fungal Cell Membrane This compound->Cell_Membrane Disrupts Azole Azole Antifungal Lanosterol_Demethylase Lanosterol 14-α-demethylase Azole->Lanosterol_Demethylase Inhibits Increased_Permeability Increased Membrane Permeability Cell_Membrane->Increased_Permeability Ergosterol_Pathway Ergosterol Biosynthesis Pathway Ergosterol_Pathway->Cell_Membrane Maintains Integrity Lanosterol_Demethylase->Ergosterol_Pathway Part of Inhibition Inhibition Lanosterol_Demethylase->Inhibition Increased_Permeability->Azole Enhances Uptake Increased_Permeability->Inhibition Synergistic_Effect Synergistic Antifungal Effect Inhibition->Synergistic_Effect

Caption: Hypothetical Synergy Pathway.

References

Statistical Validation of Clodantoin's In Vitro Antifungal Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antifungal performance of the novel triazole agent, Clodantoin. The data presented herein is based on standardized testing protocols to ensure reproducibility and facilitate objective comparison with established antifungal drugs. For the purpose of this illustrative guide, "this compound" is a hypothetical new triazole antifungal agent. The comparative data is representative of typical triazole antifungal performance against Candida albicans.

Comparative In Vitro Antifungal Activity

The in vitro efficacy of this compound was evaluated against Candida albicans and compared to representative agents from other major antifungal classes: the polyene (Amphotericin B) and the echinocandin (Caspofungin). The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism, were determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Antifungal AgentDrug ClassMechanism of ActionMIC Range (µg/mL) against Candida albicans
This compound (Hypothetical) Triazole Inhibits lanosterol 14-α-demethylase, disrupting ergosterol synthesis. [1][2][3][4][5]≤0.125 – 4.0 [2]
Amphotericin BPolyeneBinds to ergosterol in the fungal cell membrane, forming pores that lead to cell leakage and death.[6][7][8]0.25 - 1.0
CaspofunginEchinocandinInhibits (1,3)-β-D-glucan synthase, disrupting fungal cell wall synthesis.[9][10]0.12 - 1.0[11]

Mechanism of Action: Ergosterol Biosynthesis Inhibition

This compound, as a triazole antifungal, targets the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase.[1][5] This enzyme is a critical component of the ergosterol biosynthesis pathway.[4] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and fluidity.

By inhibiting lanosterol 14-α-demethylase, this compound disrupts the conversion of lanosterol to ergosterol.[5] This leads to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane.[1] The altered membrane structure and function ultimately inhibit fungal growth and replication.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-α-demethylase (CYP51) This compound This compound Inhibition This compound->Inhibition Lanosterol 14-α-demethylase\n(CYP51) Lanosterol 14-α-demethylase (CYP51) Inhibition->Lanosterol 14-α-demethylase\n(CYP51) Inhibition

This compound's mechanism of action in the ergosterol biosynthesis pathway.

Experimental Protocols

The in vitro antifungal susceptibility testing was performed following the guidelines outlined in the Clinical and Laboratory Standards Institute (CLSI) document M27.[12][13][14][15]

Broth Microdilution Method:

  • Inoculum Preparation: Candida albicans isolates are cultured on Sabouraud dextrose agar. A suspension of the yeast is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which corresponds to an inoculum density of approximately 1-5 x 10^6 colony-forming units (CFU)/mL. This suspension is further diluted in RPMI 1640 medium to achieve the final desired inoculum concentration.

  • Antifungal Agent Preparation: Stock solutions of this compound, Amphotericin B, and Caspofungin are prepared in an appropriate solvent. Serial twofold dilutions of each antifungal agent are prepared in 96-well microtiter plates containing RPMI 1640 medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The microtiter plates are then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the growth control well.

cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Inoculation Inoculation of Plates Inoculum->Inoculation Plates Serial Drug Dilution in Microtiter Plates Plates->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation Reading Visual or Spectrophotometric Reading of Growth Incubation->Reading MIC MIC Determination Reading->MIC

Experimental workflow for in vitro antifungal susceptibility testing.

References

A Guide to Inter-Laboratory Cross-Validation of Clodantoin MIC Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of Minimum Inhibitory Concentration (MIC) results for the antifungal agent Clodantoin across different laboratories. Ensuring the reproducibility and accuracy of MIC data is critical for the consistent evaluation of an antimicrobial agent's efficacy. This document outlines standardized experimental protocols, presents a template for data comparison, and visualizes the necessary workflows and a hypothetical mechanism of action.

Data Presentation: Comparative MIC Values for this compound

To facilitate a direct comparison of results, quantitative data from each participating laboratory should be summarized in a clear and structured format. The following table presents a hypothetical comparison of this compound MIC values against Candida albicans from three different laboratories.

LaboratoryStrain IDMethodInoculum Size (CFU/mL)Incubation Time (hours)MIC (µg/mL)
Lab AATCC 90028Broth Microdilution5 x 10⁵2416
Lab BATCC 90028Broth Microdilution5 x 10⁵2432
Lab CATCC 90028Broth Microdilution5 x 10⁵2416
Lab AClinical Isolate 1Broth Microdilution5 x 10⁵2432
Lab BClinical Isolate 1Broth Microdilution5 x 10⁵2432
Lab CClinical Isolate 1Broth Microdilution5 x 10⁵2464
Lab AATCC 10231Agar Dilution1 x 10⁴488
Lab BATCC 10231Agar Dilution1 x 10⁴4816
Lab CATCC 10231Agar Dilution1 x 10⁴488

Experimental Protocols

Standardized methodologies are crucial for minimizing inter-laboratory variability. The following protocols for broth microdilution and agar dilution are based on established antimicrobial susceptibility testing (AST) guidelines.

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.[1][2]

a. Inoculum Preparation:

  • Select 2-3 isolated colonies of the yeast culture grown on non-selective agar plates for 24 hours.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.[3] This can be measured using a nephelometer or by visual comparison.

  • Further dilute the standardized inoculum in the test medium to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

b. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640 for fungi).

c. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate containing the this compound dilutions with the prepared fungal suspension.

  • Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

d. MIC Determination:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the organism.[1][2] This can be determined by visual inspection or by using a spectrophotometric plate reader.

Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent directly into the agar medium.[1]

a. Preparation of Agar Plates:

  • Prepare a series of agar plates (e.g., Mueller-Hinton agar supplemented for fungi) containing serial two-fold dilutions of this compound.

  • A control plate with no this compound should also be prepared.

b. Inoculum Preparation:

  • Prepare the inoculum as described for the broth microdilution method, adjusting to a 0.5 McFarland standard.

c. Inoculation and Incubation:

  • Spot a standardized volume of the inoculum onto the surface of each agar plate. Multiple strains can be tested on the same plate.

  • Allow the inoculum spots to dry before inverting the plates.

  • Incubate the plates at 35°C for 24-48 hours.

d. MIC Determination:

  • The MIC is the lowest concentration of this compound that prevents the growth of a single colony or a faint haze.[1]

Visualizations

Experimental Workflow for MIC Cross-Validation

The following diagram illustrates a standardized workflow for conducting an inter-laboratory comparison of this compound MIC results.

G cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase A Centralized Preparation of Reagents & Strains B Distribution to Participating Labs A->B C Lab A: Perform MIC Assay B->C D Lab B: Perform MIC Assay B->D E Lab C: Perform MIC Assay B->E F Data Collection & Collation C->F D->F E->F G Statistical Analysis (e.g., z-score) F->G H Final Report & Comparison G->H

Inter-laboratory MIC cross-validation workflow.
Hypothetical Signaling Pathway for this compound

As the precise molecular mechanism of this compound is not fully elucidated, the following diagram presents a hypothetical antifungal mechanism of action. This illustrates common pathways targeted by antifungal agents.

G cluster_cell Fungal Cell This compound This compound This compound->Inhibition This compound->Disruption This compound->Blockage This compound->Interference CellWall Cell Wall Synthesis (e.g., β-glucan synthesis) Apoptosis Cell Death (Apoptosis) CellWall->Apoptosis Leads to CellMembrane Cell Membrane Integrity (e.g., Ergosterol synthesis) CellMembrane->Apoptosis Leads to NucleicAcid Nucleic Acid Synthesis (e.g., DNA/RNA polymerase) NucleicAcid->Apoptosis Leads to ProteinSynth Protein Synthesis (e.g., Ribosomal function) ProteinSynth->Apoptosis Leads to Inhibition->CellWall Inhibition Disruption->CellMembrane Disruption Blockage->NucleicAcid Blockage Interference->ProteinSynth Interference

Hypothetical antifungal mechanism of action.

References

Assessing the post-antifungal effect of Clodantoin on Candida

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the post-antifungal effect (PAFE) of various antifungal agents on Candida species. The PAFE, a critical pharmacodynamic parameter, describes the suppression of fungal growth that persists after limited exposure to an antimicrobial agent. Understanding the PAFE is crucial for optimizing dosing regimens and predicting therapeutic efficacy.

Due to the limited availability of data on the post-antifungal effect of Clodantoin, this guide will focus on a comparative analysis of three major classes of antifungal drugs with well-documented PAFEs against Candida albicans: polyenes (Amphotericin B), azoles (Fluconazole), and echinocandins (Caspofungin).

Comparative Post-Antifungal Effect (PAFE) Data

The duration of the PAFE is dependent on the antifungal class, the specific drug, its concentration, the duration of exposure, and the Candida species being tested. The following table summarizes representative in vitro PAFE data for key antifungal agents against Candida albicans.

Antifungal AgentClassConcentration (vs. MIC)Exposure TimePAFE (hours)Reference
Amphotericin B Polyene1-4 x MIC1 hour0.8 - 6.5[Not Available]
8 x MIC1 hour~5.3[Not Available]
1-20 x MIC0.25 hours0.96 - 10.67[Not Available]
Fluconazole Azole1-4 x MIC1 hourGenerally short or absent[Not Available]
Caspofungin Echinocandin4-16 x MIC1 hour>24[Not Available]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

The determination of the post-antifungal effect is typically performed using in vitro time-kill curve studies. A standardized methodology is outlined below.

Standard PAFE Determination Protocol
  • Inoculum Preparation: Candida isolates are cultured on an appropriate agar medium, and a standardized cell suspension is prepared in a liquid medium such as RPMI 1640 to a concentration of approximately 106 CFU/mL.

  • Antifungal Exposure: The standardized fungal suspension is exposed to various concentrations of the antifungal agent (typically multiples of the MIC) for a defined period (e.g., 1 to 4 hours) at 37°C with agitation. A drug-free control is run in parallel.

  • Drug Removal: After the exposure period, the antifungal agent is removed by repeated centrifugation and washing of the fungal cells with a drug-free solution (e.g., phosphate-buffered saline). This step is critical to ensure that the observed effect is truly a "post-antifungal" phenomenon.

  • Regrowth Monitoring: The washed fungal cells are resuspended in a fresh, drug-free liquid medium. The regrowth of the fungi is then monitored over time by quantifying the number of viable cells (CFU/mL) at regular intervals. This is typically done by plating serial dilutions of the culture and counting the resulting colonies.

  • PAFE Calculation: The PAFE is calculated as the difference in the time it takes for the antifungal-exposed culture to increase by 1-log10 CFU/mL compared to the drug-free control culture after the drug removal step.

G cluster_prep Preparation cluster_exposure Exposure Phase cluster_removal Drug Removal cluster_regrowth Regrowth Monitoring A Standardized Candida Inoculum (10^6 CFU/mL) B Incubate with Antifungal (Various Concentrations) A->B Expose C Drug-Free Control A->C Control D Centrifugation and Washing (3x with PBS) B->D Wash E Resuspend in Drug-Free Medium D->E Resuspend F Time-Kill Curve Analysis (CFU/mL vs. Time) E->F Monitor

Experimental Workflow for PAFE Determination

Mechanisms of Action and Signaling Pathways

The duration of the PAFE is often linked to the antifungal's mechanism of action and its downstream effects on fungal cell physiology.

  • Polyenes (Amphotericin B): These agents bind directly to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of intracellular contents. This direct and often lethal damage can result in a prolonged PAFE.

  • Azoles (Fluconazole): Azoles inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis. This disrupts membrane integrity and inhibits fungal growth. The effect is primarily fungistatic, and upon drug removal, cells may resume growth more quickly, leading to a shorter PAFE.

  • Echinocandins (Caspofungin): This class of antifungals inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. The disruption of the cell wall leads to osmotic instability and cell death, resulting in a long-lasting PAFE.

Candida albicans possesses several stress response signaling pathways that are activated upon exposure to antifungal agents. These pathways can influence the organism's ability to tolerate the drug and may impact the duration of the PAFE.

G cluster_stress Antifungal Stress cluster_pathways Cellular Stress Response Pathways cluster_response Cellular Response stress Azoles, Polyenes, Echinocandins calcineurin Calcineurin Pathway stress->calcineurin pkc PKC Cell Wall Integrity Pathway stress->pkc hsp90 Hsp90 Chaperone System stress->hsp90 camp_pka cAMP-PKA Pathway stress->camp_pka response Drug Tolerance, Cell Wall Remodeling, Membrane Homeostasis, Growth Regulation calcineurin->response pkc->response hsp90->response camp_pka->response

Key Stress Response Pathways in Candida albicans

Comparative Cytotoxicity of Imidazole Antifungals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

These imidazole antifungals are known to inhibit the fungal enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.[4][5] Beyond their antifungal properties, these agents have demonstrated cytotoxic effects on various human cancer cell lines, often at concentrations achievable in vivo.[6]

Comparative Cytotoxicity Data

The cytotoxic potential of Ketoconazole, Clotrimazole, and Miconazole has been evaluated across a range of human cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The IC50 values for these antifungals vary depending on the cell line and the duration of exposure.

AntifungalCell LineIC50 (µM)Exposure Time
Ketoconazole HT29-S-B6 (colon adenocarcinoma)~2.548 h[7]
MDA-MB-231 (breast cancer)~13Not Specified[8]
Evsa-T (breast cancer)~2Not Specified[8]
LS174T (colon adenocarcinoma)50.3 (racemic)24 h[9]
Clotrimazole A375 (melanoma)9.8848 h[10][11]
NCI-H929 (multiple myeloma)35.0424 h[12]
MM.1S (multiple myeloma)40.0524 h[12]
KMS-11 (multiple myeloma)38.7624 h[12]
U266 (multiple myeloma)35.7924 h[12]
A375 (melanoma)47.924 h[13]
Miconazole A375 (melanoma)32.524 h[13]
L929 (murine fibroblasts)>7.8 (non-toxic dose)24 h[14]

Experimental Protocols

The evaluation of cytotoxicity is commonly performed using well-established in vitro assays. The MTT and LDH assays are two such methods.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15][16] The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance of the solubilized crystals.[15][17]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout seed_cells Seed cells in a 96-well plate incubate_adhesion Incubate for 24h for cell adhesion seed_cells->incubate_adhesion prepare_dilutions Prepare serial dilutions of antifungal drug add_drug Add drug dilutions to cells incubate_adhesion->add_drug prepare_dilutions->add_drug incubate_drug Incubate for desired period (e.g., 24-72h) add_drug->incubate_drug add_mtt Add MTT solution to each well incubate_drug->add_mtt incubate_mtt Incubate for 2-4h to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at 570-590 nm solubilize->read_absorbance

Figure 1: Generalized workflow for an MTT cytotoxicity assay.
Lactate Dehydrogenase (LDH) Assay

The LDH assay is another common method to quantify cytotoxicity. It is based on the measurement of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[18][19] The amount of LDH released is proportional to the number of lysed cells.

Signaling Pathways in Imidazole-Induced Cytotoxicity

Imidazole antifungals have been shown to induce apoptosis and cell cycle arrest in cancer cells through the modulation of various signaling pathways.[4][20] One of the key pathways implicated is the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to the induction of apoptosis.[21] The process of apoptosis is characterized by a series of events including the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP).[21] Imidazoles can also upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[4][21]

Apoptosis_Signaling_Pathway cluster_pathway PI3K/Akt/mTOR Pathway Inhibition cluster_apoptosis Apoptosis Induction Imidazole Imidazole Antifungals (e.g., Ketoconazole, Clotrimazole) PI3K PI3K Imidazole->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) decreased mTOR->Bcl2 inhibits (leading to decrease) Bax Bax (Pro-apoptotic) increased mTOR->Bax promotes (leading to increase) Caspases Caspase Activation (e.g., Caspase-3) Bcl2->Caspases Bax->Caspases PARP PARP Cleavage Caspases->PARP Apoptosis Apoptosis PARP->Apoptosis

Figure 2: Imidazole-induced apoptosis via PI3K/Akt/mTOR signaling.

References

Safety Operating Guide

Essential Safety and Disposal Plan for Clodantoin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like Clodantoin is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for this compound (CAS 5588-20-5), ensuring a safe and compliant laboratory environment.

Immediate Safety and Handling

Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). According to the Safety Data Sheet (SDS), this compound can cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Required Personal Protective Equipment:

  • Hand Protection: Wear protective gloves.

  • Eye and Face Protection: Use safety glasses with side-shields or chemical goggles and a face shield.

  • Skin and Body Protection: Wear a laboratory coat or other protective clothing.

  • Respiratory Protection: Use only in a well-ventilated area. If dusts are generated, a respirator may be required.

This compound Hazard and Disposal Information

The following table summarizes key safety and disposal information for this compound.

PropertyInformationReference
CAS Number 5588-20-5[1]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Precautionary Storage Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances. Store locked up.[1]
Disposal Recommendation Dispose of contents and container to an approved waste disposal plant. Consult local, state, and federal regulations for proper disposal.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous chemical waste. Adherence to institutional and local regulations is mandatory.

  • Waste Identification and Collection:

    • Pure, unused this compound should be maintained in its original, clearly labeled container.

    • Solutions containing this compound should be collected in a dedicated, sealed, and properly labeled waste container. The label should clearly state "Hazardous Waste" and list all chemical constituents, including solvents.

    • Contaminated lab materials (e.g., weighing boats, pipette tips, gloves) should be collected in a separate, sealed container labeled as "Hazardous Waste - this compound Contaminated Debris."

  • Storage of Chemical Waste:

    • All waste containers must be kept securely closed except when adding waste.

    • Store waste containers in a designated and properly labeled satellite accumulation area within the laboratory.

    • Ensure that the storage area is away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in regular solid waste. This is a violation of environmental regulations and poses a significant safety risk.

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis or specific mechanism of action of this compound are not readily found in general literature searches. As an antifungal agent, its activity against organisms like Candida albicans has been noted in scientific literature, but specific, step-by-step experimental methodologies are proprietary or not indexed in publicly accessible databases.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Clodantoin_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste (Unused chemical, contaminated debris) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) segregate->liquid_waste Liquid label_solid Label as 'Hazardous Waste - Solid' solid_waste->label_solid label_liquid Label as 'Hazardous Waste - Liquid' liquid_waste->label_liquid store Store in Designated Satellite Accumulation Area label_solid->store label_liquid->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs disposal Professional Disposal at an Approved Waste Plant contact_ehs->disposal

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling Clodantoin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Clodantoin (CAS No. 5588-20-5), including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures to foster a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a compound that requires careful handling due to its potential hazards. According to safety data, this compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to stringent PPE protocols is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecificationPurpose
Hand Protection Chemical-resistant glovesInspected prior to use and approved under appropriate standards (e.g., EN 374).To prevent skin contact. Use proper glove removal technique to avoid contamination.[1]
Eye and Face Protection Safety glasses with side-shields or gogglesConforming to standards such as NIOSH (US) or EN 166 (EU).To protect against splashes and dust particles entering the eyes.[1]
Skin and Body Protection Laboratory coat or protective suitLong-sleeved and appropriate for the tasks being performed.To prevent skin exposure to the chemical.[1]
Respiratory Protection NIOSH-approved respiratorRequired when dusts are generated or if working in a poorly ventilated area.To prevent inhalation of irritating dust particles.[1]

Operational and Handling Plan

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key stages from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup Ensure safety measures are in place handling_weigh Weigh this compound prep_setup->handling_weigh Proceed to handling handling_dissolve Dissolve/Use in Experiment handling_weigh->handling_dissolve Use as required cleanup_decontaminate Decontaminate Work Surfaces handling_dissolve->cleanup_decontaminate After experiment completion cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe Once area is clean disposal_waste Segregate Chemical Waste cleanup_ppe->disposal_waste Segregate waste streams disposal_ppe Dispose of Contaminated PPE disposal_waste->disposal_ppe disposal_pickup Arrange for Professional Disposal disposal_ppe->disposal_pickup Follow institutional protocols

Workflow for the safe handling and disposal of this compound.

Step-by-Step Procedural Guidance

1. Preparation:

  • Donning PPE: Before handling this compound, put on all required personal protective equipment as detailed in the table above.

  • Workspace Setup: Ensure that the handling area, preferably a chemical fume hood, is well-ventilated to minimize the risk of inhalation.[1]

2. Handling:

  • Avoid Dust Generation: When handling the solid form of this compound, take care to avoid generating dust.

  • Skin and Eye Contact: In case of accidental skin contact, immediately wash the affected area with soap and plenty of water.[1] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[1]

  • Ingestion: If swallowed, rinse the mouth with water and seek immediate medical attention.[1] Do not induce vomiting unless advised by a medical professional.[1]

3. Post-Handling and Cleanup:

  • Decontamination: Thoroughly decontaminate all work surfaces and equipment after handling this compound.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. Contaminated gloves should be removed using the proper technique without touching the outer surface.

4. Disposal Plan:

  • Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container for chemical waste. Do not mix with other waste streams.

  • Contaminated Materials: All contaminated materials, including gloves, weighing papers, and pipette tips, should be disposed of as hazardous waste in accordance with institutional and local regulations.[1]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the chemical waste.[1] Do not dispose of this compound down the drain.[1]

References

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